5-FAM-Pro-Leu-OH
Description
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Structure
3D Structure
Properties
Molecular Formula |
C32H30N2O9 |
|---|---|
Molecular Weight |
586.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C32H30N2O9/c1-16(2)12-24(30(39)40)33-28(37)25-4-3-11-34(25)29(38)17-5-8-21-20(13-17)31(41)43-32(21)22-9-6-18(35)14-26(22)42-27-15-19(36)7-10-23(27)32/h5-10,13-16,24-25,35-36H,3-4,11-12H2,1-2H3,(H,33,37)(H,39,40)/t24-,25-/m0/s1 |
InChI Key |
DKRSEISZTVYYOM-DQEYMECFSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of 5-FAM-Pro-Leu-OH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-FAM-Pro-Leu-OH is a synthetic peptide derivative that serves as a fluorogenic substrate for a class of enzymes known as Matrix Metalloproteinases (MMPs). This technical guide provides a comprehensive overview of its mechanism of action, focusing on its application in the study of MMP activity and the signaling pathways in which these enzymes are involved. The core of its mechanism lies in the highly specific enzymatic cleavage of the proline-leucine peptide bond, which is a hallmark of several MMPs. This cleavage event, when coupled with Förster Resonance Energy Transfer (FRET) technology, provides a robust method for quantifying MMP activity.
Core Mechanism of Action: A Fluorogenic Substrate for MMPs
The primary function of this compound is to act as a reporter molecule for the proteolytic activity of MMPs. The molecule itself consists of two key components:
-
5-FAM (5-Carboxyfluorescein): A well-characterized fluorescent dye that acts as the fluorophore. It has an excitation maximum of approximately 490 nm and an emission maximum of around 520 nm.[1]
-
Pro-Leu (Proline-Leucine): A dipeptide sequence that serves as a recognition and cleavage site for several MMPs.
In a typical assay, this compound is used in conjunction with a quencher molecule. The full FRET probe would have the structure: 5-FAM-Pro-Leu-[Quencher] . In this intact state, the close proximity of the 5-FAM fluorophore to the quencher results in the suppression of fluorescence through FRET. When an active MMP recognizes and cleaves the peptide bond between Proline and Leucine, the 5-FAM fluorophore is spatially separated from the quencher. This separation disrupts the FRET process, leading to a measurable increase in fluorescence intensity. This direct relationship between fluorescence and enzymatic activity allows for the sensitive and continuous monitoring of MMP catalysis.
Matrix Metalloproteinase (MMP) Signaling Pathways
MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix (ECM) components.[2][3] Their activity is tightly regulated and is involved in a wide array of physiological and pathological processes, including tissue remodeling, wound healing, angiogenesis, and cancer metastasis.[3][4] The cleavage of substrates like this compound is a direct measure of the activity of these pathways.
MMPs are typically secreted as inactive zymogens (pro-MMPs) and require activation through the proteolytic removal of their pro-domain.[3] This activation can be initiated by other proteases, such as serine proteases or other MMPs, and is a key regulatory step in MMP signaling. Once activated, MMPs can degrade various components of the ECM, which in turn can release signaling molecules, such as growth factors and cytokines, that are sequestered in the matrix. This release of signaling molecules can then trigger downstream cellular responses, including cell proliferation, migration, and invasion.
For instance, MMP-9 can process cytokines and chemokines, altering their biological activity and influencing inflammatory responses.[5] It can also activate growth factors like TGF-β, which are involved in fibrotic remodeling.[5] Therefore, the cleavage of a substrate like this compound in a biological sample can be indicative of active tissue remodeling and inflammatory processes.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. Matrix metalloproteinases – from the cleavage data to the prediction tools and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Control of Matrix Metalloproteinase Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Technical Guide to the Fluorescent Properties of 5-FAM-Pro-Leu-OH
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the excitation and emission spectra of 5-FAM-Pro-Leu-OH, a fluorescently labeled dipeptide. It includes key spectroscopic data, detailed experimental protocols for characterization, and illustrations of its application in biochemical assays. This molecule is frequently utilized as a reference standard or substrate in assays involving proteases, particularly matrix metalloproteinases (MMPs).
Core Spectroscopic Properties
The fluorescent characteristics of this compound are primarily dictated by the 5-Carboxyfluorescein (5-FAM) fluorophore. 5-FAM is a widely used green fluorescent dye known for its high quantum yield and good water solubility.[1] The Proline-Leucine dipeptide component typically has a negligible effect on the fundamental spectral properties of the FAM moiety. The fluorescence of FAM is known to be sensitive to pH, with optimal performance generally observed in a pH range of 7.5 to 8.5.[2]
The following table summarizes the quantitative spectral data for 5-FAM, the fluorophore in this compound.
| Fluorophore | Excitation Maximum (λex) | Emission Maximum (λem) | Solvent/Conditions | Reference |
| 5-FAM | ~490 nm | ~520 nm | Aqueous Buffer | [3][4] |
| 5-FAM | 492 nm | 514 nm | pH 9 Buffer | [5] |
| 5-FAM | 494 nm | 518 nm | Not Specified | [2] |
| 5-FAM | 494 nm | 521 nm | Not Specified | [1] |
| 5-FAM | 490 nm | 515 nm | Not Specified | [6] |
Note: The exact peak wavelengths can shift slightly depending on the solvent, pH, and conjugation state of the dye.
Experimental Protocol: Spectroscopic Characterization
This section details a standard methodology for determining the excitation and emission spectra of this compound using a fluorescence spectrophotometer.
Objective: To measure the fluorescence excitation and emission spectra of this compound to confirm its spectral properties.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) for stock solution
-
Assay Buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 7.5)
-
Fluorescence Spectrophotometer (Spectrofluorometer)
-
Quartz cuvettes
-
Micropipettes
Methodology:
-
Stock Solution Preparation:
-
Dissolve a known quantity of this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 1-10 mM). Store this solution protected from light at -20°C.
-
-
Working Solution Preparation:
-
Dilute the stock solution in the desired assay buffer to a final concentration suitable for fluorescence measurement (typically in the nanomolar to low micromolar range, e.g., 1 µM). The final DMSO concentration should be kept low (e.g., <1%) to avoid solvent effects on the measurement.
-
-
Instrument Configuration:
-
Turn on the spectrophotometer and its light source (typically a Xenon arc lamp) and allow it to warm up for at least 30 minutes for stable output.
-
Set the excitation and emission slit widths. A width of 5 nm is a common starting point for both.
-
-
Emission Spectrum Measurement:
-
Place a cuvette containing the assay buffer (blank) in the sample holder and run a blank scan to measure background fluorescence.
-
Replace the blank with the cuvette containing the this compound working solution.
-
Set a fixed excitation wavelength based on known values for FAM (e.g., 490 nm).[3][4]
-
Scan a range of emission wavelengths, typically from 500 nm to 600 nm.
-
The resulting plot of fluorescence intensity versus emission wavelength is the emission spectrum. The peak of this spectrum is the emission maximum (λem).
-
-
Excitation Spectrum Measurement:
-
Keep the sample cuvette in the holder.
-
Set a fixed emission wavelength at the determined emission maximum (e.g., ~520 nm).
-
Scan a range of excitation wavelengths, typically from 400 nm to 510 nm.
-
The resulting plot of fluorescence intensity versus excitation wavelength is the excitation spectrum. The peak corresponds to the excitation maximum (λex).
-
-
Data Analysis:
-
Subtract the blank spectrum from the sample spectra to correct for background fluorescence and Raman scattering from the solvent.
-
Identify the wavelength at the highest point of each spectrum to determine the λex and λem maxima.
-
Visualizations: Workflows and Pathways
Diagrams created using the DOT language provide a clear visual representation of experimental and biological processes.
The following diagram outlines the logical flow for characterizing the fluorescent properties of this compound.
Caption: Workflow for fluorescence characterization of this compound.
5-FAM-labeled peptides are often used in fluorescence resonance energy transfer (FRET) based assays to monitor enzyme activity. In such a system, a quencher molecule is paired with the FAM fluorophore. In the intact peptide, the quencher absorbs the energy from FAM, resulting in low fluorescence. Upon cleavage by a protease, the FAM and quencher are separated, leading to a measurable increase in fluorescence.
Caption: Signaling pathway for a FRET-based protease activity assay.
References
- 1. lubio.ch [lubio.ch]
- 2. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 3. The Synthesis and Application of Fmoc-Lys(5-Fam) Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biotium.com [biotium.com]
- 6. FluoroFinder [app.fluorofinder.com]
5-FAM-Pro-Leu-OH: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties of 5-FAM-Pro-Leu-OH, a fluorescent dipeptide utilized in the study of matrix metalloproteinases (MMPs). It is intended to serve as a resource for researchers in drug development and related scientific fields.
Core Properties
This compound is a conjugate of the fluorophore 5-carboxyfluorescein (5-FAM) and the dipeptide Prolyl-Leucine. This molecule is recognized as a biologically active peptide and is primarily employed as a fluorescent reference standard in MMP assays[1][2].
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₃₀N₂O₉ | [2] |
| Molecular Weight | 586.59 g/mol | [2] |
| CAS Number | 1360812-71-0 | [2] |
| Sequence | {5-FAM}-Pro-Leu | [2] |
Fluorescence Properties
The fluorescent characteristics of this compound are conferred by the 5-FAM moiety. 5-FAM is a derivative of fluorescein and is a widely used green fluorescent label[3].
| Property | Value | Reference |
| Excitation Maximum (λex) | ~490 nm | [4][5] |
| Emission Maximum (λem) | ~515-520 nm | [4][5] |
| Laser Line | 488 nm | [5] |
| Common Filter | 515/30 | [5] |
Biological Activity and Applications
This compound serves as a substrate for certain matrix metalloproteinases. MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their activity is implicated in various physiological and pathological processes, including tumor progression[6].
The Pro-Leu dipeptide sequence is a recognition site for some MMPs. When conjugated to 5-FAM, the cleavage of the peptide bond can be monitored by changes in the fluorescence signal, particularly in Fluorescence Resonance Energy Transfer (FRET) based assays[7][8][9]. In such assays, the 5-FAM acts as a donor fluorophore, and its fluorescence is quenched by a nearby acceptor molecule. Upon cleavage of the peptide by an MMP, the donor and acceptor are separated, leading to an increase in the donor's fluorescence.
Experimental Methodologies
Detailed experimental protocols for the specific use of this compound as a reference standard are not extensively published. However, based on its properties and the common methodologies for MMP activity assays, a general protocol can be outlined.
General Protocol for MMP Activity Assay using a FRET Substrate
This protocol describes a typical workflow for measuring MMP activity using a FRET peptide substrate where 5-FAM acts as the donor fluorophore.
-
Reagent Preparation :
-
Prepare a stock solution of the 5-FAM-labeled FRET peptide substrate in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the active MMP enzyme in an appropriate assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, pH 7.5)[12].
-
Prepare a stock solution of a known MMP inhibitor to serve as a negative control.
-
-
Assay Procedure :
-
In a microplate, add the assay buffer.
-
Add the MMP enzyme to the wells designated for the experiment and the negative control.
-
For the negative control wells, add the MMP inhibitor and incubate for a specified period.
-
Initiate the enzymatic reaction by adding the 5-FAM-labeled FRET peptide substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity at the emission wavelength of 5-FAM (~520 nm) with excitation at ~490 nm using a fluorescence plate reader[4].
-
-
Data Analysis :
-
Plot the fluorescence intensity as a function of time.
-
The initial velocity of the reaction can be determined from the linear portion of the curve.
-
Compare the reaction rates between the experimental and negative control wells to determine the specific MMP activity.
-
Visualizations
FRET-Based MMP Activity Assay Workflow
Caption: Workflow for a FRET-based MMP activity assay.
Principle of FRET-Based MMP Substrate Cleavage
Caption: Mechanism of a FRET-based MMP assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 5-FAM | AAT Bioquest [aatbio.com]
- 4. The Synthesis and Application of Fmoc-Lys(5-Fam) Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. Evaluation of a triple-helical peptide with quenched FluorSophores for optical imaging of MMP-2 and MMP-9 proteolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ulab360.com [ulab360.com]
- 8. Fluorescence Resonance Energy Transfer (FRET) Microscopy [evidentscientific.com]
- 9. agilent.com [agilent.com]
- 10. Evaluation of a Triple-Helical Peptide with Quenched Fluorophores for Optical Imaging of MMP-2 and MMP-9 Proteolytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence Detection of MMP-9. I. MMP-9 Selectively Cleaves Lys-Gly-Pro-Arg-Ser-Leu-Ser-Gly-Lys Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
The Role of 5-FAM-Pro-Leu-OH in Matrix Metalloproteinase Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of 5-FAM-Pro-Leu-OH as a crucial reagent in the study of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases integral to both physiological and pathological processes, including tissue remodeling, cancer, and arthritis.[1] While not a primary substrate for MMP cleavage, this compound serves as an essential fluorescent standard for the accurate quantification of MMP activity when using fluorogenic resonance energy transfer (FRET) substrates.
Introduction to 5-FAM and FRET-Based MMP Assays
5-Carboxyfluorescein (5-FAM) is a widely utilized fluorophore in biological research, prized for its high quantum yield and spectral properties, with excitation and emission maxima typically around 490 nm and 520 nm, respectively.[2][3] In the context of MMP research, 5-FAM is commonly incorporated into synthetic peptide substrates that mimic the cleavage sites of MMPs.
These substrates are often designed as FRET pairs, where the fluorescence of 5-FAM (the donor) is quenched by a nearby acceptor molecule, such as Dabcyl or QXL™ 520.[2][4][5] The peptide sequence linking the fluorophore and quencher is specifically designed to be recognized and cleaved by one or more MMPs. When the substrate is intact, the close proximity of the quencher to 5-FAM results in a low fluorescence signal. Upon enzymatic cleavage by an active MMP, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence that is directly proportional to the enzyme's activity.[3][6]
The Function of this compound: A Fluorescence Standard
Contrary to what its name might suggest, this compound is not typically used as a direct substrate for MMPs. Instead, it serves as a fluorescent reference standard .[7][8] This peptide is chemically similar to the 5-FAM-containing fragment that is released upon the cleavage of a larger FRET substrate.[8]
The primary application of this compound is in the creation of a standard curve to correlate the relative fluorescence units (RFU) measured during an MMP activity assay to the actual concentration of the cleaved, fluorescent product. This calibration is critical for:
-
Quantifying enzyme kinetics: By converting RFU/time to moles of product/time, researchers can accurately calculate key kinetic parameters such as the initial velocity (V₀).
-
Comparing results across experiments: A standard curve allows for the normalization of data between different experimental runs, plates, and instruments.
-
Determining inhibitor potency: When screening for MMP inhibitors, a standard curve is essential for accurately calculating IC₅₀ values.
Data Presentation: Kinetic Parameters of 5-FAM-Based MMP FRET Substrates
While this compound itself is not a substrate, it is used to quantify the activity of MMPs on various 5-FAM-containing FRET substrates. The following table summarizes representative kinetic data for some of these substrates with different MMPs. This data provides context for the types of assays in which this compound would be used as a standard.
| MMP Substrate | MMP Enzyme | Kcat/Km (M⁻¹s⁻¹) | Reference |
| 5FAM₃-THP | MMP-2 | 1.1 x 10⁴ | [9] |
| 5FAM₆-THP | MMP-2 | 1.5 x 10⁴ | [9][10] |
| 5FAM₃-THP | MMP-9 | 4.6 x 10³ | [9] |
| 5FAM₆-THP | MMP-9 | 5.4 x 10³ | [9][10] |
| fTHP-15(5-Fam/Dabcyl) | MMP-1 | Not specified, but higher than Mca/Dnp counterpart | [2] |
| fTHP-15(5-Fam/Dabcyl) | MMP-13 | Not specified, but higher than Mca/Dnp counterpart | [2] |
| LS276-THP | MMP-2 | 30,000 | [11] |
Experimental Protocols
Preparation of a this compound Standard Curve
This protocol outlines the steps to generate a standard curve for quantifying the results of an MMP FRET assay.
Materials:
-
This compound
-
Assay Buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 5 µM ZnCl₂, 0.01% Brij-35)
-
Microplate reader capable of fluorescence detection (Excitation: ~490 nm, Emission: ~520 nm)
-
96-well black microplate
Procedure:
-
Prepare a stock solution of this compound: Dissolve the lyophilized peptide in a suitable solvent (e.g., DMSO) to a concentration of 1 mM.
-
Perform serial dilutions: Create a series of dilutions of the this compound stock solution in assay buffer to achieve a range of concentrations (e.g., 0.016 µM to 2 µM).[12]
-
Plate the standards: Add a fixed volume (e.g., 50 µL) of each dilution to the wells of the 96-well plate in triplicate. Include a blank control containing only assay buffer.
-
Measure fluorescence: Read the fluorescence intensity of each well using the microplate reader with the appropriate excitation and emission wavelengths for 5-FAM.
-
Plot the standard curve: Plot the average fluorescence intensity (RFU) for each concentration against the corresponding concentration of this compound. Perform a linear regression to obtain the equation of the line (y = mx + c), which can then be used to convert experimental RFU values to product concentrations.[12]
General MMP FRET Assay Protocol
This protocol describes a typical workflow for measuring MMP activity using a 5-FAM-based FRET substrate.
Materials:
-
MMP FRET substrate (e.g., a peptide containing a 5-FAM/quencher pair)
-
Active MMP enzyme
-
MMP inhibitor (for control experiments)
-
Assay Buffer
-
This compound for standard curve
-
96-well black microplate
-
Microplate reader
Procedure:
-
Prepare reagents: Dilute the MMP FRET substrate, active MMP enzyme, and any inhibitors to their desired working concentrations in assay buffer.
-
Set up the reaction:
-
Add the substrate to each well.
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.
-
Include a substrate-only control (no enzyme) to measure background fluorescence.
-
-
Initiate the reaction: Add the active MMP enzyme to the wells to start the cleavage reaction.
-
Monitor fluorescence: Immediately begin reading the fluorescence intensity at regular intervals over a set period using the microplate reader.
-
Data analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the fluorescence intensity (RFU) versus time. The initial linear portion of the curve represents the initial velocity (V₀).
-
Use the standard curve generated from this compound to convert the V₀ from RFU/min to moles of product/min.
-
Visualizations
Signaling and Experimental Workflows
Caption: FRET mechanism in MMP assays.
Caption: Workflow for a quantitative MMP assay.
Caption: Logical relationship of the fluorescent standard.
Conclusion
This compound is an indispensable tool for researchers studying matrix metalloproteinases. While not a direct substrate for these enzymes, its role as a fluorescent standard is paramount for the accurate quantification of MMP activity in FRET-based assays. By enabling the conversion of relative fluorescence units to absolute product concentrations, this compound facilitates the determination of robust kinetic parameters and the reliable comparison of data, thereby advancing our understanding of MMP function and aiding in the development of novel therapeutic inhibitors.
References
- 1. Convenient fluorometric assay for matrix metalloproteinase activity and its application in biological media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Synthesis and Application of Fmoc-Lys(5-Fam) Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. anaspec.com [anaspec.com]
- 5. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence Detection of MMP-9. I. MMP-9 Selectively Cleaves Lys-Gly-Pro-Arg-Ser-Leu-Ser-Gly-Lys Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 5-FAM MMP FRET Peptide Fluorescence Standard - 0.1 mg [anaspec.com]
- 9. Evaluation of a Triple-Helical Peptide with Quenched Fluorophores for Optical Imaging of MMP-2 and MMP-9 Proteolytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Detection of MMP-2 and MMP-9 activity in vivo with a triple-helical peptide optical probe - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
5-FAM-Pro-Leu-OH for Protease Activity Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the fluorescent peptide substrate, 5-FAM-Pro-Leu-OH, for the characterization of protease activity. It covers the core principles of its application, detailed experimental protocols, and the biological context of relevant enzyme families.
Introduction to this compound
This compound is a synthetic dipeptide composed of proline and leucine, covalently linked to 5-carboxyfluorescein (5-FAM), a widely used green fluorescent dye. The 5-FAM moiety exhibits excitation and emission maxima of approximately 490 nm and 520 nm, respectively[1][2]. The peptide sequence, particularly the proline residue, makes it a target for specific classes of proteases, primarily those belonging to the prolyl peptidase family.
The primary application of this substrate is in fluorescence polarization (FP) based assays.[3][4][5] This technique allows for the real-time, homogeneous measurement of enzymatic activity, making it highly suitable for high-throughput screening (HTS) of potential enzyme inhibitors.
Principle of Detection: Fluorescence Polarization
Fluorescence polarization is a technique that measures the change in the rotational motion of a fluorescent molecule.[3][5] The principle of an FP-based protease assay using this compound is as follows:
-
Intact Substrate (High Polarization): The relatively large, intact this compound molecule tumbles slowly in solution. When excited with plane-polarized light, it emits light that remains largely polarized.
-
Enzymatic Cleavage: A protease that recognizes the Pro-Leu sequence cleaves the peptide bond.
-
Cleaved Products (Low Polarization): The cleavage results in smaller, fluorescently-labeled fragments (e.g., 5-FAM-Pro). These smaller fragments tumble much more rapidly in solution, leading to a significant depolarization of the emitted fluorescence.
This change in polarization is directly proportional to the extent of substrate cleavage and thus, the activity of the protease.
Target Proteases and Biological Relevance
The Pro-Leu sequence of this compound makes it a substrate for endopeptidases that cleave C-terminal to proline residues. Two major families of enzymes are of particular interest:
Prolyl Endopeptidase (PREP)
Prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP), is a serine protease that specifically cleaves peptide bonds on the C-terminal side of proline residues within peptides up to about 30 amino acids long.[5][6][7] PREP is implicated in the maturation and degradation of various neuropeptides and peptide hormones, and its dysregulation has been linked to neurodegenerative diseases and psychiatric disorders.[8]
Dipeptidyl Peptidase-4 (DPP-4)
Dipeptidyl Peptidase-4 (DPP-4), also known as CD26, is a serine exopeptidase that cleaves Xaa-Pro dipeptides from the N-terminus of polypeptides.[9] It plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[9][10] Consequently, DPP-4 inhibitors are a major class of drugs for the treatment of type 2 diabetes.
Experimental Protocols
The following provides a representative methodology for a fluorescence polarization-based protease activity assay using this compound. This protocol is a general guideline and should be optimized for the specific enzyme and experimental conditions.
Materials and Reagents
-
This compound Substrate: Prepare a stock solution (e.g., 1 mM) in a suitable solvent like DMSO and store at -20°C.
-
Protease: Highly purified, active enzyme (e.g., PREP or DPP-4).
-
Assay Buffer: A buffer that maintains the optimal pH and ionic strength for enzyme activity (e.g., Tris-HCl or HEPES buffer, pH 7.5 - 8.0).
-
Microplates: Black, low-binding 96- or 384-well microplates are essential to minimize background fluorescence and non-specific binding of the substrate.
-
Fluorescence Polarization Plate Reader: An instrument capable of measuring fluorescence polarization with appropriate excitation (e.g., 485 nm) and emission (e.g., 520 nm) filters.
Assay Procedure
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare a working solution of the this compound substrate by diluting the stock solution in assay buffer to the desired final concentration (typically in the low nanomolar range, below the Km if known).
-
Prepare serial dilutions of the protease in assay buffer.
-
For inhibitor screening, prepare serial dilutions of the test compounds.
-
-
Assay Setup (for a 100 µL final volume):
-
Blank (No Enzyme): Add 50 µL of assay buffer and 50 µL of the substrate working solution.
-
Control (No Inhibitor): Add 25 µL of assay buffer, 25 µL of the enzyme solution, and 50 µL of the substrate working solution.
-
Inhibitor Wells: Add 25 µL of the test compound dilution, 25 µL of the enzyme solution, and 50 µL of the substrate working solution.
-
-
Incubation:
-
Mix the components in the microplate gently.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using the plate reader. Ensure the instrument is set to the appropriate excitation and emission wavelengths for 5-FAM.
-
Data Analysis
The fluorescence polarization is typically measured in millipolarization units (mP).
-
Calculate Protease Activity: The decrease in mP from the "Blank" (high polarization) to the "Control" (lower polarization) represents the enzymatic activity.
-
Determine Inhibitor Potency (IC50): For inhibitor screening, calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - [(mP_inhibitor - mP_control) / (mP_blank - mP_control)]) Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Quantitative Data
While specific kinetic parameters for this compound are not widely published, the following table provides representative data for similar substrates with relevant proteases to serve as a reference. Researchers should determine these parameters empirically for their specific experimental setup.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Prolyl Endopeptidase (PREP) | Z-Gly-Pro-AMC | 50 - 150 | ~10 - 50 | ~1 x 10⁵ - 3 x 10⁵ |
| Dipeptidyl Peptidase-4 (DPP-4) | Gly-Pro-AMC | 30 - 100 | ~50 - 200 | ~1 x 10⁶ - 5 x 10⁶ |
| Dipeptidyl Peptidase-4 (DPP-4) | Ala-Pro-AFC | 15 - 50 | ~100 - 300 | ~3 x 10⁶ - 1 x 10⁷ |
Note: Z = Benzyloxycarbonyl, AMC = 7-amino-4-methylcoumarin, AFC = 7-amino-4-trifluoromethylcoumarin. These are common fluorogenic substrates for these enzymes.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for a protease activity assay using this compound.
Caption: General workflow for an FP-based protease inhibitor screening assay.
Mechanism of Detection
This diagram illustrates the principle of fluorescence polarization change upon substrate cleavage.
Caption: Principle of fluorescence polarization change in a protease assay.
Relevant Signaling Pathway: DPP-4 and GLP-1 Regulation
DPP-4 is a key regulator of the incretin hormone GLP-1, which is crucial for glucose-dependent insulin secretion. This pathway is a major target for type 2 diabetes therapeutics.
Caption: DPP-4 mediated inactivation of GLP-1 in glucose homeostasis.[9][10][11][12][13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Synthesis and Application of Fmoc-Lys(5-Fam) Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions: An Update | Springer Nature Experiments [experiments.springernature.com]
- 5. Prolyl Endopeptidase - Proteopedia, life in 3D [proteopedia.org]
- 6. sinobiological.com [sinobiological.com]
- 7. Prolyl endopeptidase - Wikipedia [en.wikipedia.org]
- 8. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Pro-Leu Dipeptide: An In-depth Technical Guide to its Role in Enzyme Cleavage for Researchers and Drug Development Professionals
Introduction
The Pro-Leu (Proline-Leucine) dipeptide motif is a critical recognition site for a variety of proteases and plays a significant role in numerous physiological and pathological processes. The unique conformational constraints imposed by the proline residue, combined with the hydrophobicity of leucine, make the Pro-Leu bond a specific target for enzymatic cleavage. This cleavage can lead to the activation or inactivation of bioactive peptides and proteins, initiating or terminating signaling cascades. Understanding the intricacies of Pro-Leu dipeptide cleavage is paramount for researchers in biochemistry and cell biology and holds immense potential for drug development professionals seeking to design targeted therapeutics for a range of diseases, including cancer, inflammation, and neurological disorders.
This technical guide provides a comprehensive overview of the Pro-Leu dipeptide in the context of enzyme cleavage. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals by consolidating quantitative data, detailing experimental protocols, and visualizing key biological pathways and workflows.
Quantitative Data on Enzyme-Substrate Interactions
The following tables summarize key quantitative data for enzymes known to cleave peptide substrates containing the Pro-Leu motif. These parameters are essential for understanding the efficiency and specificity of these enzymatic reactions and for the design of inhibitors.
Table 1: Kinetic Parameters for Prolyl Oligopeptidase (POP) and Dipeptidyl Peptidase IV (DPPIV)
| Enzyme | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Source |
| Porcine Kidney Dipeptidyl Peptidase IV | Gly-Pro-pNA | 0.138 ± 0.005 | 145.0 ± 1.2 | 1.05 x 10⁶ | [1] |
| Human Recombinant Dipeptidyl Peptidase IV | Gly-Pro-pNA | 0.20 ± 0.01 | 70.6 ± 0.3 | 4.31 x 10⁵ | [2] |
| Human Recombinant Dipeptidyl Peptidase IV | Ala-Pro-pNA | 0.05 ± 0.01 | 38.0 ± 2.9 | 6.88 x 10⁵ | [2] |
| Human Recombinant Dipeptidyl Peptidase IV | Arg-Pro-pNA | 0.06 ± 0.02 | 60.6 ± 1.2 | 1.01 x 10⁶ | [2] |
Table 2: Inhibitory Constants (K_i_) for Dipeptidyl Peptidase IV (DPPIV) Inhibitors
| Inhibitor | Enzyme | K_i_ (nM) | Inhibition Type | Source |
| Vildagliptin | Human DPP4 | 3 | Competitive | [3] |
| Saxagliptin | Human DPP4 | 0.6 | Covalent | [4] |
| Sitagliptin | Human DPP4 | 18 | Competitive | [5] |
| Alogliptin | Human DPP4 | 7 | Competitive | [5] |
| Linagliptin | Human DPP4 | 1 | Competitive | [5] |
| Z-Pro-prolinal | Porcine Prolyl Oligopeptidase | 1 | Transition-state analog |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate study of Pro-Leu dipeptide cleavage. The following sections provide step-by-step protocols for two widely used techniques: a Förster Resonance Energy Transfer (FRET)-based assay for continuous monitoring of enzyme activity and a mass spectrometry-based method for precise identification of cleavage products.
Protocol 1: FRET-Based Assay for Dipeptidyl Peptidase IV (DPP4) Activity
This protocol describes a continuous fluorometric assay to measure the kinetic parameters of DPP4 using a synthetic peptide substrate containing a Pro-Leu motif flanked by a FRET donor and acceptor pair.
Materials:
-
Human recombinant DPP4 (e.g., from R&D Systems or BPS Bioscience)[6]
-
FRET peptide substrate (e.g., MCA-Arg-Pro-Leu-DNP-Lys-NH₂)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% Triton X-100[2]
-
DPP4 Inhibitor (e.g., Sitagliptin) for control experiments[7]
-
96-well black microplate
-
Fluorescence microplate reader with excitation at ~325 nm and emission detection at ~400 nm and ~490 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the FRET peptide substrate in DMSO.
-
Prepare a stock solution of human recombinant DPP4 in assay buffer.
-
Prepare serial dilutions of the substrate in assay buffer to generate a concentration range for K_m_ determination.
-
Prepare a stock solution of the DPP4 inhibitor in an appropriate solvent.
-
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of the substrate dilution.
-
For inhibitor studies, pre-incubate the enzyme with varying concentrations of the inhibitor for 15-30 minutes at 37°C before adding the substrate.
-
To initiate the reaction, add 50 µL of the diluted DPP4 enzyme solution to each well. The final volume in each well should be 100 µL.
-
Include control wells:
-
Substrate only (no enzyme) to measure background fluorescence.
-
Enzyme and substrate with a known inhibitor to confirm inhibition.
-
-
-
Data Acquisition:
-
Immediately place the microplate in the fluorescence reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for 30-60 minutes. Excite the donor fluorophore (e.g., MCA at ~325 nm) and measure the emission of both the donor (~400 nm) and the acceptor (~490 nm). Cleavage of the substrate will lead to a decrease in FRET, resulting in an increase in donor emission and a decrease in acceptor emission.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.
-
For inhibitor studies, plot the reaction velocity against the inhibitor concentration to determine the IC₅₀ value. The K_i_ can then be calculated using the Cheng-Prusoff equation.[8]
-
Protocol 2: Mass Spectrometry-Based Identification of Peptide Cleavage Products
This protocol outlines the steps for identifying the specific cleavage site within a Pro-Leu containing peptide substrate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Enzyme (e.g., Prolyl Oligopeptidase or DPP4)
-
Peptide substrate containing a Pro-Leu sequence
-
Reaction Buffer (specific to the enzyme)
-
Quenching Solution (e.g., 10% Trifluoroacetic Acid - TFA)
-
C18 ZipTips (for sample cleanup)
-
LC-MS/MS system (e.g., Orbitrap or Q-TOF)
Procedure:
-
Enzymatic Digestion:
-
In a microcentrifuge tube, combine the peptide substrate and the enzyme in the appropriate reaction buffer.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specific time course (e.g., 0, 15, 30, 60 minutes).
-
At each time point, quench the reaction by adding the quenching solution to a final concentration of 1% TFA.
-
-
Sample Cleanup (Desalting):
-
Equilibrate a C18 ZipTip by aspirating and dispensing 50% acetonitrile/0.1% TFA, followed by 0.1% TFA in water.
-
Load the quenched reaction mixture onto the ZipTip by aspirating and dispensing the sample multiple times.
-
Wash the ZipTip with 0.1% TFA in water to remove salts and other contaminants.
-
Elute the peptides from the ZipTip using 50% acetonitrile/0.1% TFA.
-
-
LC-MS/MS Analysis:
-
Inject the eluted peptide sample into the LC-MS/MS system.
-
Separate the peptides using a reverse-phase C18 column with a gradient of acetonitrile in water, both containing 0.1% formic acid.[9][10]
-
The mass spectrometer should be operated in a data-dependent acquisition mode, where the most abundant precursor ions in each MS1 scan are selected for fragmentation in MS2 scans.
-
-
Data Analysis:
-
Process the raw MS data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).
-
Identify the peptide fragments by searching the MS/MS spectra against a database containing the sequence of the original peptide substrate.
-
The presence of new N-terminal and C-terminal fragments that correspond to cleavage at the Pro-Leu bond will confirm the cleavage site.[11]
-
Signaling Pathways and Experimental Workflows
The cleavage of Pro-Leu dipeptides is a key regulatory step in several important signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and a general experimental workflow for their investigation.
Signaling Pathways
Caption: TGF-β signaling activation via proteolytic cleavage of the latency-associated peptide (LAP).[12][13]
Caption: Regulation of JAK/STAT signaling by DPP4-mediated cleavage of cytokines.[14][15]
Experimental and Logical Workflows
Caption: Workflow for determining enzyme kinetic parameters for Pro-Leu cleavage.[16]
Caption: Workflow for screening and characterizing inhibitors of Pro-Leu cleaving enzymes.
Conclusion
The enzymatic cleavage of the Pro-Leu dipeptide is a fundamental biological process with far-reaching implications in health and disease. The specificity of proteases for this motif provides a unique opportunity for therapeutic intervention. This technical guide has provided a foundational understanding of this process by presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows. By leveraging this information, researchers and drug development professionals can further unravel the complexities of Pro-Leu cleavage and accelerate the discovery of novel therapeutics that target these critical enzymatic reactions. The continued investigation into the diverse roles of prolyl peptidases and their substrates will undoubtedly open new avenues for the treatment of a wide array of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Dipeptidyl peptidases 8 and 9: specificity and molecular characterization compared with dipeptidyl peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Gly-Pro-pNA cleavage catalyzed by dipeptidyl peptidase-IV and its inhibition by saxagliptin (BMS-477118) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. lifetechindia.com [lifetechindia.com]
- 8. rsc.org [rsc.org]
- 9. Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. massive.ucsd.edu [massive.ucsd.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Transforming Growth Factor-Beta and Matrix Metalloproteinases: Functional Interactions in Tumor Stroma-Infiltrating Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rupress.org [rupress.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Dysregulation of DPP4 Is Associated with the AMPK/JAK2/STAT3 Pathway in Adipocytes Under Insulin Resistance Status and Liraglutide Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How to Measure Enzyme Kinetics Using Spectrophotometry [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols for 5-FAM-Pro-Leu-OH in Matrix Metalloproteinase (MMP) Activity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing 5-FAM-Pro-Leu-OH as a reference standard in conjunction with a fluorogenic peptide substrate for the determination of Matrix Metalloproteinase (MMP) activity. The described methods are suitable for general MMP activity assessment and for the screening of potential MMP inhibitors.
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM).[1][2] Their activity is implicated in both physiological processes, such as wound healing and development, and pathological conditions, including arthritis, cancer cell invasion, and metastasis.[1][2] Consequently, MMPs are significant targets for drug development.
Fluorogenic assays provide a sensitive and continuous method for measuring MMP activity.[1] These assays commonly employ a fluorescence resonance energy transfer (FRET) peptide substrate. This substrate consists of a fluorophore and a quencher held in close proximity. Upon cleavage of the peptide bond by an active MMP, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity that is directly proportional to the enzyme's activity.
While various fluorogenic substrates are available, this protocol focuses on the principles of using a FRET peptide containing a Pro-Leu cleavage site, a common recognition sequence for several MMPs. In this context, this compound serves as a crucial reference standard to construct a calibration curve, enabling the conversion of relative fluorescence units (RFU) into the molar amount of cleaved substrate.[3]
Data Presentation
The following table summarizes the kinetic parameters of various MMPs with a commonly used fluorogenic substrate, Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂, which is structurally similar to the FRET substrates used in this protocol. This data is essential for comparative analysis and for understanding the substrate specificity of different MMPs.
| MMP | Km (µM) | kcat/Km (M-1s-1) |
| MMP-1 (Collagenase-1) | 27.5 | 2.9 x 104 |
| MMP-8 (Collagenase-2) | - | - |
| MMP-13 (Collagenase-3) | 5.2 | 9.0 x 105 |
| MMP-14 (MT1-MMP) | 7.9 | 1.1 x 106 |
Data adapted from Neumann et al., 2004.[4][5] Note: '-' indicates data not available in the source.
Experimental Protocols
Materials and Reagents
-
MMP Enzyme: Purified, recombinant active MMP (e.g., MMP-2, MMP-9, MMP-13).
-
FRET Peptide Substrate: A suitable FRET peptide containing a Pro-Leu cleavage site, a fluorophore (e.g., 5-FAM or Mca), and a quencher (e.g., QXL™520 or Dnp).
-
This compound: For use as a fluorescence reference standard.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 5 µM ZnCl₂, 0.01% Brij-35.
-
APMA (4-aminophenylmercuric acetate): For activation of pro-MMPs, if starting with the zymogen form.
-
MMP Inhibitor (Optional): A known broad-spectrum MMP inhibitor (e.g., GM6001) for control experiments.
-
96-well black microplates: For fluorescence measurements.
-
Fluorescence microplate reader: Capable of excitation at ~490 nm and emission at ~520 nm for 5-FAM, or ~328 nm excitation and ~393 nm emission for Mca.
Experimental Workflow
Caption: Workflow for MMP activity and inhibitor screening assays.
Protocol for MMP Activity Assay
-
Preparation of Reagents:
-
Prepare the Assay Buffer and store it at 4°C.
-
Reconstitute the FRET peptide substrate in DMSO to a stock concentration of 1-10 mM.
-
Reconstitute the this compound in DMSO to a stock concentration of 1 mM.
-
Dilute the MMP enzyme to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
-
Preparation of this compound Standard Curve:
-
Perform serial dilutions of the 1 mM this compound stock solution in Assay Buffer to obtain concentrations ranging from 0 to 10 µM.
-
Add 100 µL of each standard dilution to separate wells of the 96-well black microplate.
-
Measure the fluorescence at Ex/Em = ~490/520 nm.
-
Plot the fluorescence intensity (RFU) against the concentration of this compound to generate a standard curve. This curve will be used to convert the RFU values from the enzymatic assay into the concentration of the cleaved product.
-
-
Enzymatic Reaction:
-
Add 50 µL of Assay Buffer to each well of a 96-well black microplate.
-
Add 25 µL of the diluted active MMP enzyme to each well. For a negative control, add 25 µL of Assay Buffer instead of the enzyme.
-
Add 25 µL of the FRET peptide substrate (diluted in Assay Buffer to a final concentration of 2-10 µM) to each well to initiate the reaction. The final reaction volume will be 100 µL.
-
Immediately place the plate in the fluorescence microplate reader.
-
-
Fluorescence Measurement:
-
Kinetic Assay: Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for 30-60 minutes at 37°C. The rate of increase in fluorescence is proportional to the MMP activity.
-
Endpoint Assay: Incubate the plate at 37°C for a fixed period (e.g., 60 minutes) and then measure the final fluorescence intensity.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control) from all readings.
-
For the kinetic assay, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot (RFU/min).
-
Convert the V₀ from RFU/min to µmol/min using the slope of the this compound standard curve.
-
MMP activity can be expressed as µmol of substrate cleaved per minute per mg of enzyme.
-
Protocol for MMP Inhibitor Screening
-
Follow steps 1 and 2 from the MMP Activity Assay Protocol.
-
Enzymatic Reaction with Inhibitor:
-
Add 25 µL of Assay Buffer to each well.
-
Add 25 µL of the test inhibitor at various concentrations (or a known inhibitor for a positive control) to the appropriate wells. For the no-inhibitor control, add 25 µL of Assay Buffer.
-
Add 25 µL of the diluted active MMP enzyme to each well.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 25 µL of the FRET peptide substrate.
-
-
Fluorescence Measurement and Data Analysis:
-
Follow steps 4 and 5 from the MMP Activity Assay Protocol.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
-
Signaling Pathway
MMPs play a pivotal role in cancer cell invasion and metastasis by degrading the components of the extracellular matrix, thereby clearing a path for cancer cells to migrate. The following diagram illustrates a simplified signaling pathway leading to MMP activation and subsequent ECM degradation.
Caption: MMPs in the cancer invasion signaling cascade.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Fluorescence | Substrate degradation | Use fresh substrate; store stock solutions at -20°C or -80°C. |
| Autofluorescence of compounds | Run a control with the compound and substrate without the enzyme. | |
| Low or No Signal | Inactive enzyme | Ensure proper storage and handling of the MMP enzyme. Activate pro-MMPs with APMA if necessary. |
| Incorrect buffer components | Check the composition and pH of the Assay Buffer. Ensure the presence of Ca²⁺ and Zn²⁺ ions. | |
| Incorrect wavelength settings | Verify the excitation and emission wavelengths for the specific fluorophore used. | |
| High Well-to-Well Variability | Pipetting errors | Use calibrated pipettes and ensure proper mixing in each well. |
| Inconsistent incubation times | Use a multichannel pipette for simultaneous addition of reagents. |
Conclusion
The protocols outlined in these application notes provide a robust framework for the accurate and sensitive measurement of MMP activity. The use of this compound as a reference standard is critical for obtaining quantitative data, which is essential for both basic research and the development of novel MMP inhibitors. The provided troubleshooting guide and signaling pathway diagram offer additional resources for researchers in this field.
References
- 1. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical and Biological Attributes of Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorometric immunocapture assay for the specific measurement of matrix metalloproteinase-9 activity in biological samples: application to brain and plasma from rats with ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-FAM-Pro-Leu-OH in Drug Discovery Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). Their dysregulation is implicated in numerous pathologies, including cancer metastasis, arthritis, and cardiovascular diseases. Consequently, MMPs are significant targets for drug discovery. 5-FAM-Pro-Leu-OH is a dipeptide substrate labeled with 5-carboxyfluorescein (5-FAM), a bright green fluorescent dye. This document provides detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize MMP inhibitors.
The principle of the assay is based on the enzymatic cleavage of the Pro-Leu peptide bond by MMPs. While this compound is not a FRET-based probe, its cleavage can lead to a change in the local environment of the 5-FAM fluorophore, resulting in a detectable change in fluorescence intensity. This change in fluorescence is proportional to the MMP activity and can be used to screen for inhibitory compounds.
Materials and Equipment
-
This compound
-
Recombinant human MMPs (e.g., MMP-9, MMP-13)
-
MMP Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
APMA (4-aminophenylmercuric acetate) for pro-MMP activation
-
Known MMP inhibitors (e.g., Batimastat, Marimastat) for positive controls
-
DMSO (for dissolving compounds)
-
Black, flat-bottom 96-well or 384-well microplates
-
Fluorescence microplate reader with excitation/emission wavelengths of ~490 nm/520 nm
-
Multichannel pipettes
-
Incubator
Experimental Protocols
Protocol 1: High-Throughput Screening of MMP Inhibitors
This protocol is designed for the primary screening of a compound library to identify potential MMP inhibitors.
1. Reagent Preparation:
- MMP Assay Buffer: Prepare a solution containing 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl₂, and 0.05% (w/v) Brij-35.
- This compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM.
- Working Substrate Solution: Dilute the this compound stock solution in MMP Assay Buffer to a final concentration of 20 µM.
- Pro-MMP Activation: If using a pro-MMP, activate it by incubating with 1 mM APMA in MMP Assay Buffer. The incubation time and temperature will vary depending on the specific MMP; consult the manufacturer's instructions.
- Activated MMP Working Solution: Dilute the activated MMP in MMP Assay Buffer to a concentration that yields a robust signal within the linear range of the assay. This needs to be determined empirically but a starting point is 5-10 nM.
- Test Compounds and Controls: Dissolve test compounds in DMSO to a stock concentration of 10 mM. Prepare a dilution series of a known inhibitor (e.g., Batimastat) in DMSO.
2. Assay Procedure:
- Add 2 µL of test compound, DMSO (vehicle control), or control inhibitor to the wells of a 96-well plate.
- Add 48 µL of the activated MMP working solution to each well.
- Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding 50 µL of the working substrate solution to each well.
- Immediately measure the fluorescence intensity (Excitation: 490 nm, Emission: 520 nm) in kinetic mode for 30-60 minutes at 37°C, taking readings every 1-2 minutes. Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 60 minutes) at 37°C and then measure the fluorescence intensity.
3. Data Analysis:
- For kinetic assays, determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
- Calculate the percent inhibition for each compound: % Inhibition = [1 - (Ratesample - Rateblank) / (Ratevehicle - Rateblank)] * 100
- Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50%).
Protocol 2: IC₅₀ Determination of Lead Compounds
This protocol is for determining the potency of "hit" compounds identified in the primary screen.
1. Reagent Preparation:
- Prepare reagents as described in Protocol 1.
- Create a serial dilution of the hit compound in DMSO, typically from 10 mM down to the nanomolar range.
2. Assay Procedure:
- Add 2 µL of each concentration of the hit compound, DMSO (vehicle control), or a known inhibitor to the wells of a 96-well plate.
- Follow steps 2-5 from Protocol 1.
3. Data Analysis:
- Calculate the percent inhibition for each concentration of the compound as described in Protocol 1.
- Plot the percent inhibition against the logarithm of the compound concentration.
- Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
Data Presentation
Quantitative data from inhibitor screening should be summarized in clear, structured tables.
Table 1: Example HTS Data for MMP-9 Inhibition
| Compound ID | Concentration (µM) | Fluorescence Rate (RFU/min) | % Inhibition |
| Vehicle | - | 500 | 0 |
| Batimastat | 1 | 50 | 90 |
| Compound A | 10 | 450 | 10 |
| Compound B | 10 | 150 | 70 |
| Compound C | 10 | 510 | -2 |
Table 2: Example IC₅₀ Values for Known MMP Inhibitors against MMP-13
| Inhibitor | IC₅₀ (nM) | Assay Type |
| Batimastat | 3 | FRET Assay |
| Marimastat | 5 | FRET Assay |
| Inhibitor X | 25 | FRET Assay |
Note: The IC₅₀ values presented are for illustrative purposes and may vary depending on the specific assay conditions.
Visualizations
Signaling Pathways
Matrix metalloproteinases are key players in various physiological and pathological signaling pathways. Below are examples of MMP-9 and MMP-13 signaling pathways created using the DOT language.
Caption: MMP-9 signaling pathway in cancer metastasis.
Caption: MMP-13 signaling pathway in osteoarthritis.
Experimental Workflow
A clear workflow diagram is essential for planning and executing screening campaigns.
Caption: High-throughput screening workflow for MMP inhibitors.
Application Notes and Protocols: Solid-Phase Synthesis of 5-FAM-Pro-Leu-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the solid-phase peptide synthesis (SPPS) of the fluorescently labeled dipeptide, 5-FAM-Pro-Leu-OH. The protocol details the use of Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry on a Wang resin solid support. This methodology allows for the efficient production of a C-terminally free acid dipeptide with an N-terminal 5-carboxyfluorescein (5-FAM) label. All quantitative data is summarized for clarity, and detailed experimental protocols for each key step are provided. Visual diagrams generated using Graphviz are included to illustrate the workflow.
Introduction
Fluorescently labeled peptides are invaluable tools in biomedical research and drug development. They are instrumental in a variety of applications, including fluorescence resonance energy transfer (FRET) assays, fluorescence polarization studies, and cellular imaging.[1] 5-Carboxyfluorescein (5-FAM) is a widely used fluorescent dye due to its high quantum yield and spectral properties compatible with common fluorescence detection systems.[1] The synthesis of this compound via solid-phase peptide synthesis (SPPS) offers a robust and efficient method for obtaining this valuable research tool. The SPPS approach, pioneered by Merrifield, allows for the stepwise assembly of amino acids on a solid support, simplifying purification by allowing for the removal of excess reagents and byproducts by simple filtration and washing.[2] This protocol utilizes Wang resin, which is designed to yield a peptide with a free carboxylic acid at the C-terminus upon cleavage.[3][4]
Materials and Reagents
Resins, Amino Acids, and Reagents
| Reagent | Supplier | Grade |
| Wang Resin, 100-200 mesh, 1% DVB | Major Supplier | Synthesis Grade |
| Fmoc-Leu-OH | Major Supplier | Synthesis Grade |
| Fmoc-Pro-OH | Major Supplier | Synthesis Grade |
| 5-Carboxyfluorescein N-succinimidyl ester (5-FAM, SE) | Major Supplier | Labeling Grade |
| N,N'-Diisopropylcarbodiimide (DIC) | Major Supplier | Synthesis Grade |
| 1-Hydroxybenzotriazole (HOBt) | Major Supplier | Synthesis Grade |
| 4-(Dimethylamino)pyridine (DMAP) | Major Supplier | Reagent Grade |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Major Supplier | Synthesis Grade |
| N,N-Diisopropylethylamine (DIPEA) | Major Supplier | Synthesis Grade |
| Piperidine | Major Supplier | Reagent Grade |
| Trifluoroacetic acid (TFA) | Major Supplier | Reagent Grade |
| Triisopropylsilane (TIPS) | Major Supplier | Reagent Grade |
| N,N-Dimethylformamide (DMF) | Major Supplier | Anhydrous, Peptide Synthesis Grade |
| Dichloromethane (DCM) | Major Supplier | Anhydrous, Reagent Grade |
| Diethyl ether | Major Supplier | Anhydrous, Reagent Grade |
| Acetonitrile (ACN) | Major Supplier | HPLC Grade |
Experimental Protocols
The overall workflow for the synthesis of this compound is depicted below.
Figure 1: Overall workflow for the solid-phase synthesis of this compound.
Step 1: Loading of Fmoc-Leu-OH onto Wang Resin
This step attaches the first amino acid, Leucine, to the solid support.
| Parameter | Value |
| Resin | Wang Resin (1.0 g, 0.8 mmol/g substitution) |
| Fmoc-Leu-OH | 4 equivalents (3.2 mmol, 1.13 g) |
| DIC | 4 equivalents (3.2 mmol, 0.50 mL) |
| HOBt | 4 equivalents (3.2 mmol, 0.43 g) |
| DMAP | 0.1 equivalents (0.08 mmol, 9.8 mg) |
| Solvent | DCM:DMF (9:1 v/v), 15 mL |
| Reaction Time | 4 hours |
| Temperature | Room Temperature |
Protocol:
-
Swell 1.0 g of Wang resin in 15 mL of DCM in a reaction vessel for 1 hour.
-
Drain the solvent.
-
In a separate flask, dissolve Fmoc-Leu-OH (4 eq) and HOBt (4 eq) in a minimal amount of DMF.
-
Add the Fmoc-Leu-OH/HOBt solution to the resin.
-
Add DIC (4 eq) to the resin suspension.[5]
-
Add DMAP (0.1 eq) to the reaction mixture.[5]
-
Agitate the mixture at room temperature for 4 hours.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum.
Step 2: Capping of Unreacted Hydroxyl Groups
This step ensures that any unreacted sites on the resin are blocked to prevent the formation of deletion sequences.
| Parameter | Value |
| Acetic Anhydride | 10 equivalents (8 mmol, 0.75 mL) |
| DIPEA | 10 equivalents (8 mmol, 1.39 mL) |
| Solvent | DMF, 15 mL |
| Reaction Time | 30 minutes |
| Temperature | Room Temperature |
Protocol:
-
To the Leu-loaded Wang resin, add a solution of acetic anhydride and DIPEA in DMF.
-
Agitate the mixture for 30 minutes at room temperature.
-
Drain the capping solution and wash the resin with DMF (3x) and DCM (3x).
Step 3: Fmoc Deprotection
This step removes the Fmoc protecting group from the N-terminus of Leucine to allow for the coupling of the next amino acid.
| Parameter | Value |
| Reagent | 20% Piperidine in DMF (v/v) |
| Volume | 10 mL |
| Reaction Time | 1 x 5 minutes, followed by 1 x 10 minutes |
| Temperature | Room Temperature |
Protocol:
-
Agitate for 5 minutes and drain.
-
Add a fresh 10 mL of 20% piperidine in DMF and agitate for 10 minutes.[3]
-
Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x).
Step 4: Coupling of Fmoc-Pro-OH
This step adds the second amino acid, Proline, to the growing peptide chain.
| Parameter | Value |
| Fmoc-Pro-OH | 4 equivalents (3.2 mmol, 1.08 g) |
| HBTU | 3.9 equivalents (3.12 mmol, 1.18 g) |
| HOBt | 4 equivalents (3.2 mmol, 0.43 g) |
| DIPEA | 8 equivalents (6.4 mmol, 1.11 mL) |
| Solvent | DMF, 15 mL |
| Reaction Time | 2 hours |
| Temperature | Room Temperature |
Protocol:
-
In a separate flask, dissolve Fmoc-Pro-OH (4 eq), HBTU (3.9 eq), and HOBt (4 eq) in 15 mL of DMF.
-
Add DIPEA (8 eq) to the solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected Leu-resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
Step 5: N-Terminal Fmoc Deprotection
This step removes the Fmoc group from Proline to expose the N-terminal amine for labeling.
Protocol:
-
Follow the same procedure as described in Step 3 .
Step 6: On-Resin Labeling with 5-FAM
This step attaches the 5-FAM fluorophore to the N-terminus of the Pro-Leu dipeptide.
| Parameter | Value |
| 5-FAM, SE | 1.5 equivalents (1.2 mmol, 0.57 g) |
| DIPEA | 3 equivalents (2.4 mmol, 0.42 mL) |
| Solvent | DMF, 15 mL |
| Reaction Time | 12 hours (overnight) |
| Temperature | Room Temperature (in the dark) |
Protocol:
-
Dissolve 5-FAM, SE (1.5 eq) and DIPEA (3 eq) in 15 mL of DMF.
-
Add the solution to the deprotected Pro-Leu-resin.
-
Wrap the reaction vessel in aluminum foil to protect it from light.
-
Agitate the mixture overnight at room temperature.
-
Drain the labeling solution and wash the resin extensively with DMF (5x) and DCM (5x) until the washings are colorless.
Step 7: Cleavage and Deprotection
This final synthesis step cleaves the labeled dipeptide from the Wang resin.
| Parameter | Value |
| Cleavage Cocktail | 95% TFA, 2.5% H₂O, 2.5% TIPS (v/v/v) |
| Volume | 10 mL |
| Reaction Time | 2 hours |
| Temperature | Room Temperature |
Protocol:
-
Wash the dried resin with DCM (3x).
-
Add 10 mL of the cleavage cocktail (95% TFA, 2.5% H₂O, 2.5% TIPS) to the resin.[6][7]
-
Agitate the mixture for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with an additional 2 mL of TFA and combine the filtrates.
Step 8: Precipitation and Purification
This step isolates and purifies the crude peptide.
Protocol:
-
Precipitate the crude peptide by adding the TFA filtrate to 50 mL of cold diethyl ether.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Decant the ether and wash the peptide pellet with cold diethyl ether (2x).
-
Dry the crude peptide pellet under a stream of nitrogen.
-
Dissolve the crude peptide in a minimal amount of 50% ACN/water for HPLC purification.
-
Purify the peptide using preparative reverse-phase HPLC with a C18 column.
HPLC Gradient:
| Time (min) | % Solvent A (0.1% TFA in H₂O) | % Solvent B (0.1% TFA in ACN) |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 35 | 55 | 45 |
| 40 | 5 | 95 |
| 45 | 5 | 95 |
| 50 | 95 | 5 |
-
Monitor the elution at 220 nm and 494 nm (for 5-FAM).
-
Collect the fractions containing the pure product and lyophilize to obtain the final product as a yellow powder.
Characterization
The purified this compound should be characterized by mass spectrometry to confirm its identity.
Expected Mass:
-
Monoisotopic Mass: 598.23 g/mol
-
Average Mass: 598.61 g/mol
-
Molecular Formula: C₃₂H₃₄N₄O₈
Electrospray Ionization Mass Spectrometry (ESI-MS):
-
Expected [M+H]⁺: 599.24
-
Expected [M+Na]⁺: 621.22
Signaling Pathways and Experimental Workflows
The synthesized this compound can be utilized in various biological assays. For instance, it can act as a tracer in fluorescence polarization assays to study the binding of Pro-Leu-containing peptides to their target proteins.
Figure 2: Principle of a fluorescence polarization assay using this compound.
Conclusion
The protocol described herein provides a detailed and reliable method for the solid-phase synthesis of this compound. By following these procedures, researchers can efficiently produce this fluorescently labeled dipeptide for use in a wide range of biological and drug discovery applications. The use of standard Fmoc chemistry and a Wang resin ensures a high yield of the desired product with a free C-terminal carboxylic acid. The subsequent on-resin labeling and purification steps result in a highly pure final product suitable for sensitive and quantitative assays.
References
Application Notes and Protocols for 5-FAM-Pro-Leu-OH in Fluorescence-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-FAM-Pro-Leu-OH is a dipeptide labeled with the green fluorescent dye 5-carboxyfluorescein (5-FAM). This molecule serves as a valuable tool in fluorescence-based assays, particularly as a reference standard in enzyme activity studies involving proteases such as matrix metalloproteinases (MMPs).[1] Its stable and well-characterized fluorescence properties make it an ideal candidate for calibrating fluorescence intensity and quantifying enzymatic activity. This document provides detailed application notes and protocols for the experimental setup of fluorescence measurements using this compound.
Physicochemical and Fluorescence Properties
5-FAM is a widely used fluorophore with a high quantum yield, making it suitable for sensitive detection.[2] The key spectral properties of 5-FAM are summarized in the table below.
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~490 nm | [2] |
| Emission Maximum (λem) | ~520 nm | [2] |
| Molar Extinction Coefficient (ε) | ~83,000 cm⁻¹M⁻¹ (for Fluorescein) | |
| Fluorescence Quantum Yield (ΦF) | ~0.83 |
Experimental Protocols
Preparation of Stock Solutions
Proper preparation of the this compound stock solution is critical for accurate and reproducible results.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Pipettes
Protocol:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Add the appropriate volume of anhydrous DMSO to the vial to create a stock solution of a desired concentration (e.g., 1 mM).
-
Vortex the vial thoroughly to ensure the peptide is completely dissolved.
-
Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
General Fluorescence Measurement Protocol
This protocol outlines the general steps for measuring the fluorescence of this compound using a fluorescence microplate reader.
Materials:
-
This compound stock solution
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂, pH 7.5)[3]
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Instrument Settings:
| Parameter | Setting |
| Excitation Wavelength | 490 nm |
| Emission Wavelength | 520 nm |
| Cutoff Filter | 515 nm (if available) |
| Slit Widths | Optimize for signal-to-noise ratio |
| Gain/Sensitivity | Adjust to avoid saturation |
| Read Mode | Top or bottom read, depending on instrument |
Protocol:
-
Prepare serial dilutions of the this compound stock solution in the assay buffer to create a standard curve. A typical concentration range would be from 0 µM to 10 µM.
-
Pipette 100 µL of each standard dilution into the wells of the black microplate. Include wells with assay buffer only as a blank.
-
Place the microplate in the fluorescence microplate reader.
-
Set the instrument parameters as described in the table above.
-
Measure the fluorescence intensity of each well.
-
Subtract the average fluorescence of the blank wells from the fluorescence of the standard wells.
-
Plot the corrected fluorescence intensity versus the concentration of this compound to generate a standard curve.
Application Example: Matrix Metalloproteinase (MMP) Activity Assay
This compound can be used as a reference standard in a fluorescence resonance energy transfer (FRET)-based MMP activity assay. In such an assay, a FRET peptide substrate containing a fluorophore (like 5-FAM) and a quencher is used. Cleavage of the substrate by an MMP separates the fluorophore and quencher, leading to an increase in fluorescence.
Materials:
-
Active MMP enzyme (e.g., MMP-8)
-
MMP FRET substrate (e.g., 5-FAM/QXL™520 labeled peptide)[2]
-
This compound for standard curve
-
Assay Buffer (50 mM Tris, 100 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)[4]
-
MMP inhibitors (for control experiments)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare a Standard Curve: Follow the "General Fluorescence Measurement Protocol" to prepare a standard curve using this compound in the MMP assay buffer.[2]
-
Enzyme Reaction: a. Prepare solutions of the active MMP enzyme and the FRET substrate in the assay buffer. b. In the microplate, add 50 µL of the assay buffer to the blank wells. c. To the experimental wells, add 50 µL of the active MMP enzyme solution. d. To the control wells, add the MMP enzyme solution and a known MMP inhibitor. e. Pre-incubate the plate at 37°C for 10-15 minutes. f. Initiate the reaction by adding 50 µL of the MMP FRET substrate solution to all wells.
-
Fluorescence Measurement: a. Immediately place the plate in the fluorescence microplate reader, pre-set to 37°C. b. Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 30-60 minutes (kinetic reading).[5] The excitation and emission wavelengths should be set appropriately for the 5-FAM fluorophore (~490 nm and ~520 nm, respectively).[2][5]
-
Data Analysis: a. For each time point, subtract the background fluorescence (from the blank wells) from the experimental and control values. b. Plot the fluorescence intensity versus time. The initial velocity of the reaction can be determined from the linear portion of the curve. c. Use the this compound standard curve to convert the fluorescence intensity units (RFU) to the concentration of the cleaved substrate. d. Calculate the enzyme activity in terms of the amount of substrate cleaved per unit time.
Visualizations
Caption: Experimental workflow for an MMP activity assay.
Caption: Simplified overview of MMP activation signaling.
Data Presentation
Table 1: Quantitative Data for this compound Fluorescence Measurement
| Parameter | Value |
| Excitation Wavelength (nm) | 490 |
| Emission Wavelength (nm) | 520 |
| Recommended Solvent for Stock | DMSO |
| Typical Standard Curve Range (µM) | 0 - 10 |
| Assay Buffer Example | 50 mM Tris, 100 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5 |
| Incubation Temperature (°C) | 37 |
Conclusion
This compound is a versatile and reliable fluorescent standard for calibrating and quantifying enzyme activity, particularly for proteases like MMPs. The protocols provided herein offer a comprehensive guide for researchers to establish robust and reproducible fluorescence-based assays. Adherence to these guidelines will facilitate accurate data acquisition and contribute to advancements in drug discovery and the study of enzymatic processes.
References
Application of 5-FAM-Pro-Leu-OH in Cancer Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide 5-FAM-Pro-Leu-OH, a fluorescently labeled molecule, serves as a crucial reference standard in the study of cancer biology, particularly in the context of enzymatic activity that drives tumor progression and metastasis. This molecule is the fluorescently-tagged carboxy-terminal fragment generated upon the cleavage of a specific synthetic substrate by Matrix Metalloproteinases (MMPs). Given that elevated MMP activity is a hallmark of many cancers, enabling tissue remodeling, invasion, and angiogenesis, the quantification of their activity is a key focus in cancer research and drug development. This compound is instrumental in calibrating assays designed to measure the activity of various MMPs, including MMP-1, -2, -3, -7, -8, -9, -12, -13, and -14.
This document provides detailed application notes and protocols for the use of this compound as a standard in a widely-used fluorimetric assay for determining MMP activity in various biological samples relevant to cancer research.
Principle of the Assay
The application of this compound is primarily as a calibration standard in Fluorescence Resonance Energy Transfer (FRET)-based MMP activity assays.[1] These assays utilize a synthetic peptide substrate that contains a fluorophore, 5-Carboxyfluorescein (5-FAM), and a quencher molecule. In the intact substrate, the proximity of the quencher to the 5-FAM suppresses its fluorescence.
Cancer cells often secrete active MMPs into their microenvironment. When this biological sample is incubated with the FRET substrate, the MMPs cleave the peptide at a specific recognition site. This cleavage separates the 5-FAM from the quencher, leading to a measurable increase in fluorescence. The intensity of this fluorescence is directly proportional to the MMP activity in the sample.
To accurately quantify this activity, a standard curve is generated using known concentrations of this compound, which is the fluorescent product of the enzymatic reaction. By comparing the fluorescence of the unknown sample to this standard curve, the precise amount of cleaved substrate, and thus the MMP activity, can be determined.
Data Presentation
The following tables summarize the key optical properties and components of a typical MMP activity assay where this compound is used as a standard.
Table 1: Optical Properties of 5-FAM Fluorophore
| Parameter | Wavelength (nm) |
| Excitation Maximum | 490 |
| Emission Maximum | 520 |
Table 2: Components of a Generic MMP Activity Assay Kit
| Component | Description | Role in Assay |
| Generic MMP Substrate (5-FAM/QXL™ 520) | A FRET peptide containing the 5-FAM fluorophore and a quencher. | Cleaved by active MMPs, resulting in a fluorescent signal. |
| This compound Fluorescence Reference Standard | The fluorescent cleavage product of the substrate. | Used to generate a standard curve for quantifying MMP activity. |
| APMA (4-aminophenylmercuric acetate) | An organomercurial compound. | Activates pro-MMPs (zymogens) to their active form. |
| Assay Buffer | A buffered solution. | Provides the optimal pH and ionic conditions for MMP activity. |
| Stop Solution | A solution that halts the enzymatic reaction. | Used for endpoint assays to stabilize the fluorescent signal. |
Experimental Protocols
This section provides detailed protocols for measuring MMP activity in cancer cell culture supernatants and tumor tissue homogenates using a FRET-based assay with this compound as a reference standard.
Protocol 1: Measurement of MMP Activity in Cancer Cell Culture Supernatant
1. Preparation of Reagents:
-
MMP Substrate Solution: Dilute the generic MMP substrate 1:100 in assay buffer.
-
This compound Standard Curve: Prepare a dilution series of the 1 mM this compound stock solution in assay buffer to obtain concentrations ranging from 0 µM to 10 µM.
-
APMA Solution: If activation of pro-MMPs is desired, dilute the 1 M APMA stock to a final concentration of 1 mM in the sample. Caution: APMA is a toxic organic mercury compound and should be handled with appropriate safety precautions.
2. Sample Preparation:
-
Culture cancer cells to the desired confluency.
-
Collect the cell culture supernatant.
-
Centrifuge the supernatant for 10-15 minutes at 1000 x g at 4°C to remove cells and debris.
-
The clarified supernatant can be used directly or stored at -70°C.
3. Activation of Pro-MMPs (Optional):
-
To measure the total MMP activity (both active and latent forms), incubate the cell culture supernatant with 1 mM APMA for the time specified by the enzyme manufacturer (typically 1-4 hours at 37°C).
4. Assay Procedure (96-well plate format):
-
Add 50 µL of the prepared this compound standards to separate wells of a black, flat-bottom 96-well plate.
-
Add 50 µL of the cancer cell culture supernatant (with or without APMA activation) to other wells.
-
As a negative control, add 50 µL of cell culture medium without cells.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 50 µL of the diluted MMP substrate solution to all wells.
-
Mix gently by shaking the plate for 30 seconds.
-
For kinetic analysis: Immediately begin reading the fluorescence intensity at Ex/Em = 490/520 nm every 5 minutes for 30-60 minutes.
-
For endpoint analysis: Incubate the plate at 37°C for 30-60 minutes, protected from light. After incubation, add 50 µL of stop solution to each well and measure the fluorescence intensity at Ex/Em = 490/520 nm.
5. Data Analysis:
-
Subtract the fluorescence reading of the negative control from all other readings.
-
Plot the fluorescence intensity of the this compound standards against their concentrations to generate a standard curve.
-
Determine the concentration of the fluorescent product in the experimental samples by interpolating their fluorescence values on the standard curve.
-
MMP activity can be expressed as the rate of product formation (for kinetic assays) or the total amount of product generated (for endpoint assays).
Protocol 2: Measurement of MMP Activity in Tumor Tissue Homogenates
1. Preparation of Reagents:
-
Prepare reagents as described in Protocol 1.
2. Sample Preparation:
-
Excise tumor tissue and wash with cold PBS.
-
Homogenize the tissue in assay buffer containing 0.1% (v/v) Triton X-100.
-
Centrifuge the homogenate for 15 minutes at 10,000 x g at 4°C.
-
Collect the supernatant, which contains the soluble MMPs, and store at -70°C.
3. Activation of Pro-MMPs (Optional):
-
Follow the procedure described in Protocol 1, Step 3.
4. Assay Procedure:
-
Follow the procedure described in Protocol 1, Step 4, using the tumor tissue homogenate supernatant as the sample.
5. Data Analysis:
-
Follow the procedure described in Protocol 1, Step 5. The MMP activity can be normalized to the total protein concentration of the tissue homogenate.
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
References
Application Notes and Protocols for Detecting MMP-2 Activity with 5-FAM-Pro-Leu-OH as a Fluorescent Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-2 (MMP-2), also known as gelatinase A, is a zinc-dependent endopeptidase critically involved in the degradation of extracellular matrix components, most notably type IV collagen, a key component of basement membranes. Its enzymatic activity is implicated in numerous physiological processes, including tissue remodeling, wound healing, and angiogenesis. Dysregulation of MMP-2 activity is a hallmark of various pathological conditions, such as tumor invasion and metastasis, arthritis, and cardiovascular diseases. Consequently, the accurate and sensitive detection of MMP-2 activity is paramount for both basic research and the development of therapeutic inhibitors.
These application notes provide a detailed protocol for the quantification of MMP-2 activity using a fluorogenic assay. This method utilizes a Förster Resonance Energy Transfer (FRET) peptide substrate that becomes fluorescent upon cleavage by MMP-2. The dipeptide 5-FAM-Pro-Leu-OH, a fluorescent molecule, is not the primary substrate but serves as a crucial fluorescence reference standard . It is used to generate a standard curve, enabling the precise quantification of the fluorescent product generated in the enzymatic reaction. This allows for the conversion of relative fluorescence units (RFU) to a molar concentration of the cleaved substrate, providing a quantitative measure of MMP-2 activity.
Principle of the Assay
The detection of MMP-2 activity is accomplished through a two-part system:
-
Fluorogenic FRET Substrate: A peptide substrate containing a specific MMP-2 cleavage sequence is flanked by a fluorophore (e.g., 5-FAM) and a quencher molecule (e.g., QXL™ 520). In the intact peptide, the quencher absorbs the emission of the fluorophore, resulting in a low fluorescence signal.
-
MMP-2 Cleavage: Active MMP-2 recognizes and cleaves the peptide sequence, separating the fluorophore from the quencher. This separation eliminates the quenching effect, leading to a significant increase in fluorescence intensity that is directly proportional to the MMP-2 activity.
-
Quantification with this compound Standard: To accurately quantify the amount of cleaved substrate, a standard curve is generated using known concentrations of this compound. This allows for the conversion of the measured relative fluorescence units (RFU) from the enzymatic reaction into the molar amount of the fluorescent product.
Data Presentation
Table 1: Fluorescence Properties of 5-FAM
| Property | Value |
| Maximum Excitation (Ex) | ~490 nm |
| Maximum Emission (Em) | ~520 nm |
| Molecular Weight | 376.3 g/mol |
Note: Optimal excitation and emission wavelengths may vary slightly depending on the instrument and buffer conditions.
Table 2: Example Standard Curve Data for this compound
| Final Concentration (µM) | Average RFU |
| 2.5 | 15,800 |
| 1.25 | 8,100 |
| 0.625 | 4,200 |
| 0.313 | 2,150 |
| 0.156 | 1,100 |
| 0.078 | 600 |
| 0 (Blank) | 150 |
Data is illustrative and should be generated for each experiment.
Table 3: Typical Assay Parameters
| Parameter | Recommended Value |
| Assay Buffer | 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 5 µM ZnSO₄, 0.01% Brij-35, pH 7.5 |
| Recombinant Human Pro-MMP-2 | 1-10 µg/mL (concentration depends on activity) |
| APMA (for pro-MMP-2 activation) | 1 mM final concentration |
| FRET Peptide Substrate | 5-10 µM final concentration |
| This compound Stock Solution | 1 mM in DMSO |
| Incubation Temperature | 37°C |
| Incubation Time | 30-60 minutes (kinetic) or 1-6 hours (endpoint) |
| Plate Type | Black, low-binding 96-well microplate |
Experimental Protocols
Protocol 1: Activation of Pro-MMP-2
Many commercially available MMP-2 preparations are in an inactive zymogen (pro-MMP-2) form and require activation.
-
Reconstitute Pro-MMP-2: Reconstitute lyophilized pro-MMP-2 in assay buffer to a concentration of 100 µg/mL.
-
Prepare APMA Solution: Prepare a 10 mM stock solution of p-aminophenylmercuric acetate (APMA) in DMSO.
-
Activate Pro-MMP-2: Dilute the APMA stock solution in assay buffer to a working concentration of 2 mM. Add an equal volume of the 2 mM APMA solution to the reconstituted pro-MMP-2 solution (final APMA concentration will be 1 mM).
-
Incubate: Incubate the mixture for 1-2 hours at 37°C.
-
Store Activated MMP-2: Keep the activated MMP-2 on ice and use it on the same day. Avoid vigorous vortexing.
Protocol 2: Generation of this compound Standard Curve
-
Prepare this compound Stock: Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO. Store at -20°C, protected from light.
-
Intermediate Dilution: Dilute the 1 mM stock solution to 10 µM in assay buffer.
-
Serial Dilutions: Perform a 2-fold serial dilution of the 10 µM solution in a 96-well black microplate to obtain final concentrations ranging from 5 µM down to approximately 0.078 µM in a volume of 50 µL per well. Include a 50 µL assay buffer blank.
-
Add Substrate Solution: To accurately account for any inner filter effects from the uncleaved FRET substrate, add 50 µL of the FRET peptide substrate solution (at the same final concentration as used in the enzyme assay) to each well of the standard curve.
-
Measure Fluorescence: Read the fluorescence intensity on a microplate reader at Ex/Em = 490/520 nm.
-
Plot Data: Subtract the blank RFU value from all measurements and plot the corrected RFU values versus the known concentrations of this compound to generate the standard curve.
Protocol 3: MMP-2 Activity Assay
-
Prepare Samples: Prepare your test samples (e.g., cell culture supernatants, tissue homogenates, or purified enzyme preparations) in assay buffer. If screening for inhibitors, pre-incubate the activated MMP-2 with the test compounds for 10-15 minutes at 37°C.
-
Set Up Reactions: In a 96-well black microplate, add 50 µL of your samples containing active MMP-2. Include a positive control (activated MMP-2) and a negative control (assay buffer without enzyme).
-
Prepare Substrate Solution: Dilute the FRET peptide substrate stock solution to a 2X working concentration in assay buffer (e.g., 20 µM for a 10 µM final concentration).
-
Initiate Reaction: Add 50 µL of the 2X FRET substrate solution to each well to start the reaction. The total reaction volume should be 100 µL.
-
Incubate and Measure:
-
Kinetic Assay (Recommended): Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity (Ex/Em = 490/520 nm) every 1-5 minutes for 30-60 minutes.
-
Endpoint Assay: Incubate the plate at 37°C, protected from light, for a defined period (e.g., 1-6 hours). After incubation, measure the final fluorescence intensity.
-
-
Data Analysis:
-
For the kinetic assay, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot (RFU/min).
-
For the endpoint assay, subtract the RFU of the negative control from the RFU of the samples.
-
Use the standard curve generated in Protocol 2 to convert the RFU values (or RFU/min) into the concentration of the cleaved product (µM or µM/min). This value represents the MMP-2 activity.
-
Visualizations
MMP-2 Activation Signaling Pathway
Application Notes and Protocols for a FRET-Based Matrix Metalloproteinase (MMP) Assay Using a 5-FAM and QXL™ 520 FRET Pair
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the development and implementation of a Fluorescence Resonance Energy Transfer (FRET)-based assay for the detection of Matrix Metalloproteinase (MMP) activity. This assay utilizes a peptide substrate labeled with 5-Carboxyfluorescein (5-FAM) as the fluorophore and QXL™ 520 as the quencher. The core of this assay is the principle that the cleavage of the peptide substrate by an MMP separates the FRET pair, resulting in a measurable increase in fluorescence.[1][2][3] This method offers a sensitive and continuous means to monitor MMP activity, making it highly suitable for high-throughput screening of potential MMP inhibitors in drug discovery and for studying enzyme kinetics.
The specific substrate chemistry discussed here involves a peptide containing the Pro-Leu amino acid sequence, a known cleavage site for various MMPs.[4][5][6][7][8] The substrate is flanked by 5-FAM and QXL™ 520, an optimal FRET pair where the emission spectrum of 5-FAM significantly overlaps with the absorption spectrum of QXL™ 520, ensuring efficient quenching in the intact substrate.[2][3]
Principle of the FRET-Based MMP Assay
Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent physical process where energy is transferred non-radiatively from an excited molecular fluorophore (the donor) to a nearby acceptor molecule (the quencher) through dipole-dipole coupling.[9] In this assay, the donor fluorophore is 5-FAM and the acceptor is the non-fluorescent quencher QXL™ 520.
In the intact peptide substrate, 5-FAM and QXL™ 520 are in close proximity (typically 10-100 Å). When the 5-FAM is excited by an external light source, its emission energy is efficiently transferred to the QXL™ 520 quencher, resulting in minimal fluorescence emission from the 5-FAM. Upon the introduction of an active MMP enzyme, the peptide substrate is cleaved at the Pro-Leu site. This cleavage event separates the 5-FAM fluorophore from the QXL™ 520 quencher. The separation disrupts the FRET process, leading to a significant increase in the fluorescence emission of 5-FAM, which can be monitored in real-time. The rate of this fluorescence increase is directly proportional to the MMP activity.
Figure 1: Principle of the FRET-based MMP assay.
Materials and Reagents
Key Components
| Component | Supplier | Catalog Number |
| 5-FAM/QXL™ 520 FRET Peptide Substrate | AnaSpec | Custom Synthesis or e.g., AS-60581-01 for a generic MMP substrate |
| Recombinant Human MMP (e.g., MMP-2, MMP-9) | Varies | Varies |
| 5-FAM-Pro-Leu-OH | MedChemExpress | HY-P1059 |
| MMP Assay Buffer | Varies | Varies |
| MMP Inhibitor (e.g., GM6001) | Varies | Varies |
Reagent Composition
| Reagent | Composition |
| MMP Assay Buffer | 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂, 0.01% Brij-35, pH 7.5 |
| 5-FAM/QXL™ 520 FRET Peptide Substrate Stock Solution | 1 mM in DMSO |
| Recombinant MMP Stock Solution | As per manufacturer's instructions (typically in assay buffer) |
| This compound Standard Stock Solution | 1 mM in DMSO |
| MMP Inhibitor Stock Solution | 1 mM in DMSO |
Experimental Protocols
Preparation of Reagents
-
MMP Assay Buffer: Prepare the assay buffer according to the specified composition and adjust the pH to 7.5. Filter sterilize and store at 4°C.
-
Substrate Working Solution: Dilute the 1 mM stock solution of the 5-FAM/QXL™ 520 FRET peptide substrate to a final concentration of 10 µM in MMP Assay Buffer. Prepare this solution fresh before each experiment and protect it from light.
-
MMP Enzyme Solution: Thaw the recombinant MMP enzyme on ice. Dilute the enzyme to the desired concentration (e.g., 10 nM) in cold MMP Assay Buffer. Keep the enzyme solution on ice until use. The optimal enzyme concentration should be determined empirically for each MMP.
-
This compound Standard Curve: Prepare a series of dilutions of the this compound stock solution in MMP Assay Buffer to generate a standard curve. A typical concentration range would be from 0 µM to 10 µM.
-
Inhibitor Solutions: For inhibitor screening, prepare a serial dilution of the inhibitor stock solution in MMP Assay Buffer.
MMP Activity Assay Protocol
This protocol is designed for a 96-well plate format.
Figure 2: Experimental workflow for the FRET-based MMP assay.
-
Plate Setup:
-
Test Wells: Add 50 µL of the test compound (inhibitor) solution to the wells.
-
Positive Control: Add 50 µL of MMP Assay Buffer (or vehicle control) to the wells.
-
Negative Control (No Enzyme): Add 75 µL of MMP Assay Buffer to the wells.
-
-
Enzyme Addition: Add 25 µL of the diluted MMP enzyme solution to the test and positive control wells.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.
-
Initiate Reaction: Add 25 µL of the 10 µM substrate working solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 100 µL.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.
-
Excitation Wavelength: 490 nm
-
Emission Wavelength: 520 nm
-
Data Analysis
-
Standard Curve: Plot the fluorescence intensity of the this compound standards against their concentrations. This curve can be used to convert the relative fluorescence units (RFU) from the assay into the concentration of cleaved substrate.
-
Enzyme Activity: Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence intensity versus time plot.
-
Inhibitor Potency (IC₅₀): Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. The IC₅₀ value, the concentration of inhibitor that reduces enzyme activity by 50%, can be determined by fitting the data to a suitable dose-response curve.
Percentage Inhibition = [1 - (V₀_inhibitor / V₀_positive_control)] * 100%
Data Presentation
Table 1: Spectral Properties of the FRET Pair
| Fluorophore/Quencher | Excitation Max (nm) | Emission Max (nm) |
| 5-FAM (Donor) | ~490 | ~520 |
| QXL™ 520 (Quencher) | ~520 (Absorption Max) | Non-fluorescent |
Table 2: Example Kinetic Data for MMP Activity
| Time (min) | Fluorescence (RFU) - Positive Control | Fluorescence (RFU) - Test Inhibitor (10 µM) | Fluorescence (RFU) - Negative Control |
| 0 | 150 | 148 | 145 |
| 5 | 850 | 350 | 148 |
| 10 | 1550 | 550 | 150 |
| 15 | 2250 | 750 | 152 |
| 20 | 2950 | 950 | 155 |
| 25 | 3650 | 1150 | 158 |
| 30 | 4350 | 1350 | 160 |
Table 3: Summary of MMP Inhibition Data
| Inhibitor | IC₅₀ (µM) |
| GM6001 (Broad-spectrum MMP inhibitor) | Example Value: 0.1 |
| Test Compound A | Example Value: 5.2 |
| Test Compound B | Example Value: >50 |
Signaling Pathway
The FRET-based assay directly measures the catalytic activity of MMPs on a specific peptide substrate. MMPs are key enzymes involved in the degradation of extracellular matrix (ECM) components and play crucial roles in various physiological and pathological processes, including tissue remodeling, wound healing, angiogenesis, and cancer metastasis.
Figure 3: Role of MMPs in ECM degradation and the assay principle.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Autofluorescence of test compounds or plate. | Screen compounds for autofluorescence at the assay wavelengths. Use non-binding, black microplates. |
| Substrate degradation. | Prepare substrate solution fresh and protect from light. Store stock solution properly. | |
| Low signal-to-background ratio | Low enzyme activity. | Increase enzyme concentration or incubation time. Ensure enzyme is active. |
| Inefficient FRET pair. | Confirm the spectral overlap of the donor and quencher. | |
| High well-to-well variability | Pipetting errors. | Use calibrated pipettes and ensure proper mixing. |
| Inconsistent temperature. | Ensure the plate reader maintains a stable temperature. |
Conclusion
The FRET-based assay using a 5-FAM and QXL™ 520 labeled Pro-Leu peptide substrate provides a robust and sensitive method for measuring MMP activity. Its continuous and high-throughput nature makes it an invaluable tool for academic research and drug discovery applications aimed at identifying and characterizing MMP inhibitors. Careful optimization of assay conditions and adherence to the outlined protocols will ensure reliable and reproducible results.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. cdn.thomasnet.com [cdn.thomasnet.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Active site specificity profiling of the matrix metalloproteinase family: Proteomic identification of 4300 cleavage sites by nine MMPs explored with structural and synthetic peptide cleavage analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. stratech.co.uk [stratech.co.uk]
Application Notes and Protocols for 5-FAM-Pro-Leu-OH in Real-Time Enzymatic Reaction Monitoring
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-FAM-Pro-Leu-OH is a fluorogenic dipeptide substrate consisting of 5-carboxyfluorescein (5-FAM) linked to a proline-leucine dipeptide. This molecule is a valuable tool for the real-time monitoring of specific protease activities, particularly within the Matrix Metalloproteinase (MMP) family. The principle of its application lies in fluorescence resonance energy transfer (FRET) or self-quenching. In its intact state, the fluorescence of the 5-FAM moiety may be quenched. Upon enzymatic cleavage of the peptide bond between proline and leucine, the fluorophore is released, resulting in a measurable increase in fluorescence intensity that is directly proportional to the enzymatic activity. This allows for continuous, real-time kinetic measurements, making it suitable for enzyme characterization, inhibitor screening, and high-throughput screening (HTS) applications.
Principle of Detection
The enzymatic cleavage of this compound by a target protease separates the 5-FAM fluorophore from a potential quenching environment, leading to an increase in fluorescence. This change in fluorescence can be monitored over time to determine the reaction rate. The excitation and emission maxima of 5-FAM are approximately 490 nm and 520 nm, respectively[1][2][3].
Target Enzymes: Matrix Metalloproteinases (MMPs)
Evidence suggests that this compound is a substrate for several members of the Matrix Metalloproteinase (MMP) family. MMPs are a class of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components. Their activity is crucial in physiological processes such as tissue remodeling, wound healing, and development, as well as in pathological conditions including arthritis, cancer cell invasion, and metastasis[4][5].
Specifically, the Pro-Leu sequence is recognized by certain MMPs. For instance, human MMP-12 (macrophage elastase) has been shown to efficiently cleave peptide substrates containing a Proline residue at the P3 position followed by a Leucine at the P1' position (Pro-X-X↓Leu)[6]. Furthermore, kinetic studies have been performed on MMP-9 using substrates that contain the Pro-Leu-Gly-Leu sequence, indicating its recognition and cleavage by this gelatinase[7]. This makes this compound a potential tool for assaying the activity of MMPs such as MMP-9 and MMP-12.
Signaling Pathway Involving Matrix Metalloproteinases
MMPs are key regulators of the cellular microenvironment and are involved in numerous signaling pathways. Their expression and activity are tightly controlled by growth factors, cytokines, and other signaling molecules. Once active, MMPs can cleave a wide range of substrates, including ECM proteins and other signaling molecules, thereby influencing cell behavior such as proliferation, migration, and invasion.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SensoLyte® 520 MMP-9 Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 4. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Moonlighting matrix metalloproteinase substrates: Enhancement of proinflammatory functions of extracellular tyrosyl-tRNA synthetase upon cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New insights into the substrate specificity of macrophage elastase MMP-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective Modulation of Matrix Metalloproteinase 9 (MMP-9) Functions via Exosite Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Resolving Solubility Challenges with 5-FAM-Pro-Leu-OH
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered with 5-FAM-Pro-Leu-OH in assay buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve?
This compound is a dipeptide composed of proline and leucine, which is fluorescently labeled with 5-Carboxyfluorescein (5-FAM) and has a free carboxylic acid (-OH) terminus. Several factors contribute to its challenging solubility:
-
Hydrophobic Residues: The leucine residue is hydrophobic, which can lead to aggregation in aqueous solutions.
-
pH-Dependent Dye Solubility: The 5-FAM fluorophore is known to have poor solubility in acidic and neutral aqueous solutions. Its solubility significantly increases at a pH above 8.[1]
-
Multiple Ionizable Groups: The molecule has two key acidic groups: the carboxylic acid on the 5-FAM dye and the C-terminal carboxylic acid on leucine. At neutral or acidic pH, these groups are protonated, reducing the molecule's overall charge and solubility in water.
Q2: I observed precipitation when I added my this compound stock solution to my assay buffer. What could be the cause?
Precipitation upon dilution into an assay buffer is a common issue. The primary causes are:
-
pH Shift: If your stock solution is prepared in a high pH buffer or an organic solvent and your assay buffer has a lower pH (e.g., neutral or acidic), the solubility of this compound can decrease dramatically, leading to precipitation.
-
Insufficient Organic Solvent: The final concentration of the organic solvent (like DMSO) in the assay buffer may be too low to maintain the solubility of this hydrophobic peptide.
-
High Salt Concentration: High salt concentrations in the assay buffer can sometimes decrease the solubility of peptides through a "salting out" effect.
Q3: What is the recommended solvent for creating a stock solution of this compound?
For creating a concentrated stock solution, it is highly recommended to use a high-quality, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[2][3] These solvents can typically dissolve hydrophobic peptides and the 5-FAM dye effectively. A stock concentration of 1-10 mM in DMSO is a common starting point.[4]
Q4: Can I dissolve this compound directly in water or PBS?
Directly dissolving this compound in neutral pH buffers like Phosphate-Buffered Saline (PBS) or water is often unsuccessful due to the reasons mentioned in Q1. It is advisable to first prepare a concentrated stock solution in an organic solvent.
Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues
If you are experiencing solubility problems with this compound, follow this step-by-step guide.
Initial Assessment of the Problem
First, identify the nature of your solubility issue. Is the peptide not dissolving in the initial solvent, or is it precipitating upon dilution into the assay buffer?
Scenario 1: The lyophilized peptide does not dissolve in the initial solvent.
If you are struggling to get the lyophilized powder into solution, consider the following options.
Method 1: Using an Organic Solvent (Recommended)
This is the most common and effective method for hydrophobic and dye-labeled peptides.
Experimental Protocol:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add a small volume of anhydrous DMSO or DMF to the vial to create a concentrated stock solution (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes. If dissolution is still incomplete, brief sonication (in a water bath sonicator for 5-10 minutes) may help break up aggregates.[5]
-
Once fully dissolved, store the stock solution at -20°C or -80°C, protected from light.
Method 2: pH Adjustment
Since this compound is an acidic peptide (due to two carboxylic acid groups), its solubility in aqueous solutions can be increased by raising the pH.
Experimental Protocol:
-
Try to dissolve the peptide in a small amount of a basic buffer, such as 0.1 M ammonium bicarbonate, adjusting the pH to be between 8.0 and 9.0.
-
Alternatively, add a small volume of a dilute basic solution (e.g., 1% ammonium hydroxide) to your aqueous buffer to raise the pH and aid dissolution.[6]
-
Once dissolved, you can carefully adjust the pH back towards your desired experimental pH, but be aware that the peptide may precipitate if the pH drops too low.
Scenario 2: The peptide precipitates when the stock solution is diluted into the assay buffer.
This is a common problem when moving from a high concentration in an organic solvent to a final, lower concentration in an aqueous buffer.
Troubleshooting Strategy: Optimizing the Dilution Step
The key is to avoid a sudden change in the solvent environment which can cause the peptide to crash out of solution.
Experimental Protocol:
-
Slow, Dropwise Addition: Add the DMSO stock solution to the assay buffer very slowly, drop-by-drop, while vigorously vortexing or stirring the buffer.[7] This helps to prevent localized high concentrations of the peptide that can lead to aggregation.
-
Increase Final Organic Solvent Concentration: If precipitation still occurs, you may need to increase the percentage of organic solvent in your final assay solution. Test a range of final DMSO concentrations (e.g., 1%, 2%, 5%) to find the minimum amount needed to maintain solubility without adversely affecting your assay.
-
Use of a Surfactant: In some cases, adding a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (e.g., 0.01-0.05%), to the assay buffer can help to improve the solubility of hydrophobic peptides.
Quantitative Data Summary
| Property | Value/Characteristic | Source |
| Compound | This compound | - |
| 5-FAM pKa | ~6.5 | [8] |
| Recommended Stock Solvents | DMSO, DMF | [2][3] |
| Recommended Stock Concentration | 1-10 mM | [4] |
| Aqueous Solubility | Poor at neutral/acidic pH, increases at pH > 8 | [1] |
| Troubleshooting Method | Recommended Starting Conditions | Key Considerations |
| Organic Solvent Stock | 10 mM in 100% Anhydrous DMSO | Ensure final DMSO % is compatible with the assay. |
| pH Adjustment | Dissolve in 0.1M Ammonium Bicarbonate (pH 8-9) | The final assay pH may need to be adjusted carefully. |
| Sonication | 3 x 10-second bursts with cooling on ice | Can help break up aggregates if initial dissolution is slow.[5] |
| Use of Surfactants | 0.01-0.05% Tween-20 or Triton X-100 in assay buffer | Test for interference with the assay. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical steps to take when troubleshooting solubility issues with this compound.
Caption: A workflow for dissolving this compound.
Understanding pH-Dependent Solubility
The solubility of this compound is critically dependent on the pH of the solution due to its two carboxylic acid groups. The following diagram illustrates this relationship.
Caption: The effect of pH on the charge and solubility of this compound.
References
- 1. 5-FAM | TargetMol [targetmol.com]
- 2. 5-FAM - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. genscript.com.cn [genscript.com.cn]
- 7. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 8. biotium.com [biotium.com]
how to reduce background fluorescence in 5-FAM-Pro-Leu-OH assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence in their 5-FAM-Pro-Leu-OH assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence in my this compound assay?
High background fluorescence in fluorescence polarization (FP) assays can originate from several sources:
-
Intrinsic Fluorescence of Assay Components: The assay buffer, solvents, or even the microplate material can exhibit natural fluorescence at the excitation and emission wavelengths of 5-FAM.
-
Impure Reagents: Contaminants in the this compound tracer, the target protein/receptor, or other assay components can be fluorescent.[1][2]
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Unbound 5-FAM: Free, unconjugated 5-carboxyfluorescein (5-FAM) in the tracer solution will contribute to the background signal.[1][3]
-
Light Scattering: Particulates, precipitates, or high concentrations of macromolecules in the sample can scatter the excitation light, leading to an artificially high signal.[1][2]
-
Non-Specific Binding: The this compound tracer may bind to surfaces like the microplate wells or to other proteins in the assay, such as carrier proteins (e.g., BSA), increasing background polarization.[1]
-
Instrument Noise: Improper instrument settings, such as excessively high gain, can amplify electronic noise, contributing to the background.[4]
Q2: How can I determine if my buffer is contributing to the high background?
To test your buffer, run a control experiment where you measure the fluorescence of the buffer alone, without any this compound or other assay components. If the buffer shows a high signal, it is a significant source of the background. To address this, consider the following:
-
Use high-purity, fluorescence-free water and reagents to prepare your buffer.
-
Test different buffer compositions.
-
Avoid additives that are known to be fluorescent or can cause non-specific binding, such as bovine serum albumin (BSA), unless absolutely necessary.[1] In cell-based assays, avoid using media containing phenol red.[5]
Q3: My this compound tracer is from a commercial supplier. Could it still be a source of background?
Yes, even commercially supplied tracers can have impurities. It is good practice to verify the purity of your tracer. The presence of free 5-FAM is a common issue that increases the background of non-polarized light, thereby reducing the dynamic range of the assay.[3] Purification of the tracer via methods like HPLC can ensure a higher quality reagent.
Q4: What is the optimal concentration of this compound to use in my assay?
The optimal concentration is the lowest concentration that provides a stable and reproducible signal well above the background.[1] Using too high a concentration can lead to self-quenching, where the fluorescent molecules interact and reduce the overall signal intensity, and can also increase the background signal.[6] It is recommended to perform a titration experiment to determine the ideal tracer concentration for your specific assay conditions.
Q5: Can the choice of microplate affect my results?
Absolutely. Some standard polystyrene microplates can bind fluorescent molecules, leading to an increase in background polarization.[1] If you suspect this is an issue, switching to non-binding or low-binding microplates is recommended.[1] Additionally, for fluorescence polarization assays, black, opaque plates are preferred to minimize well-to-well crosstalk and background from the plate itself.[4]
Troubleshooting Guide
High background fluorescence can significantly impact the sensitivity and dynamic range of your this compound assay. This guide provides a systematic approach to identifying and mitigating the source of the problem.
Workflow for Troubleshooting High Background Fluorescence
Caption: A step-by-step workflow for troubleshooting high background fluorescence.
Quantitative Data Summary
| Potential Issue | Parameter to Vary | Low Background Target | High Background Indication |
| Buffer Fluorescence | Buffer Composition | Signal < 5% of Total Signal | Signal > 10% of Total Signal |
| Tracer Purity | Tracer Concentration | Low, stable baseline | High baseline, low polarization |
| Protein Quality | Protein Concentration | Minimal signal from protein alone | High signal or light scattering |
| Non-Specific Binding | Microplate Type | Consistent readings in non-binding plates | Higher signal in standard plates |
| Instrument Settings | PMT/Gain Setting | Signal-to-noise > 10 | Saturation or high noise |
Experimental Protocols
Protocol 1: Buffer Optimization
Objective: To identify a buffer system with minimal intrinsic fluorescence.
Materials:
-
High-purity water (e.g., Milli-Q or equivalent)
-
High-purity buffer components (e.g., Tris, HEPES, NaCl, MgCl2)
-
Microplate reader with fluorescence detection capabilities
-
Black, opaque 96- or 384-well microplates
Methodology:
-
Prepare a panel of potential assay buffers using high-purity reagents.
-
Pipette 100 µL of each buffer into at least three replicate wells of a black microplate.
-
Include a "water only" control.
-
Measure the fluorescence at the excitation (495 nm) and emission (520 nm) wavelengths for 5-FAM.
-
Compare the average fluorescence intensity of each buffer to the water control.
-
Select the buffer with the lowest fluorescence intensity for your assay.
Protocol 2: Tracer Concentration Titration
Objective: To determine the optimal concentration of this compound that maximizes the signal-to-noise ratio without causing self-quenching.
Materials:
-
Purified this compound
-
Optimized assay buffer
-
Microplate reader with fluorescence polarization capabilities
-
Black, opaque microplates
Methodology:
-
Prepare a serial dilution of the this compound tracer in the optimized assay buffer, starting from a concentration known to be higher than typically used (e.g., 1 µM down to 10 pM).
-
Pipette 100 µL of each dilution into triplicate wells.
-
Include a "buffer only" blank.
-
Measure both the total fluorescence intensity and the fluorescence polarization (mP) for each concentration.
-
Plot the total fluorescence intensity versus concentration. The signal should be linear at lower concentrations and may plateau or decrease at higher concentrations due to self-quenching.
-
Plot the mP value versus concentration. The polarization should remain constant across the dilution series.
-
Choose the lowest concentration that provides a robust signal (e.g., at least 10-20 times the buffer blank) and is within the linear range of the fluorescence intensity curve.
Signaling Pathway and Assay Principle
The following diagram illustrates the principle of a competitive fluorescence polarization assay using this compound.
Caption: Competitive FP assay principle.
References
- 1. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Direct evaluation of self-quenching behavior of fluorophores at high concentrations using an evanescent field - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 5-FAM-Pro-Leu-OH for Kinetic Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of 5-FAM-Pro-Leu-OH for kinetic studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
This compound is a dipeptide composed of proline and leucine, labeled with the green fluorescent dye 5-carboxyfluorescein (5-FAM).[1][2] 5-FAM is a popular fluorophore for labeling peptides and nucleotides due to its high extinction coefficient, which allows for sensitive detection.[3]
Key Spectral Properties of 5-FAM:
| Property | Value |
|---|---|
| Excitation Maximum (Ex) | ~494 nm |
| Emission Maximum (Em) | ~518 nm |
(These values can be influenced by the local environment, including solvent, pH, and conjugation to the peptide.)[2]
Q2: How should I prepare and store a stock solution of this compound?
The solubility of 5-FAM labeled peptides in aqueous buffers can be limited. It is recommended to first dissolve the lyophilized peptide in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution (e.g., 1-10 mM). This stock solution can then be diluted into the desired aqueous assay buffer. For long-term storage, it is best to store the lyophilized peptide at -20°C, protected from light.[4][5] Stock solutions in organic solvents should also be stored at -20°C.[5] Aqueous working solutions are less stable and it is recommended to prepare them fresh for each experiment.[5]
Q3: What is the optimal pH range for using this compound?
The fluorescence of 5-FAM is pH-sensitive and tends to decrease in acidic conditions (below pH 7).[6] Therefore, it is recommended to use a buffer system that maintains a pH between 7.0 and 8.5 to ensure stable and maximal fluorescence signal.[6]
Q4: What are some common issues I might encounter when using this compound?
Common issues include:
-
Inner Filter Effect: At high concentrations, the substrate can absorb the excitation or emission light, leading to a non-linear relationship between fluorescence and concentration.
-
Photobleaching: Prolonged exposure to the excitation light can cause irreversible damage to the fluorophore, resulting in a loss of signal.
-
Peptide Aggregation: At high concentrations, the peptide may aggregate, affecting its availability to the enzyme and potentially causing light scattering.
-
Non-specific Binding: The fluorophore can sometimes mediate non-specific binding of the peptide to surfaces, such as microplate wells.
These issues are addressed in more detail in the Troubleshooting Guide below.
Experimental Workflow for Optimizing this compound Concentration
The following diagram outlines the general workflow for determining the optimal concentration of this compound for your kinetic assay.
Detailed Experimental Protocol: Determining Optimal Substrate Concentration
This protocol provides a step-by-step guide to determine the Michaelis-Menten constant (Km) for your enzyme with this compound, which will inform the optimal substrate concentration for your kinetic assays.
1. Preparation of Reagents:
-
Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5). The optimal buffer composition may vary depending on the enzyme.
-
Enzyme Stock Solution: Prepare a concentrated stock solution of your purified enzyme in the assay buffer.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Substrate Working Solutions: Perform serial dilutions of the 10 mM stock solution in your assay buffer to create a range of working concentrations. A suggested range to test in the final assay volume is 0.5 µM to 100 µM.
2. Determination of Optimal Enzyme Concentration:
Before determining the Km for the substrate, it is essential to find an enzyme concentration that results in a linear reaction rate over a reasonable time course (e.g., 10-30 minutes).
-
Set up a series of reactions with a fixed, saturating concentration of this compound (e.g., 50 µM) and varying concentrations of your enzyme.
-
Initiate the reaction by adding the enzyme.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (Ex/Em ~494/518 nm).
-
Plot fluorescence versus time for each enzyme concentration.
-
Select an enzyme concentration that gives a linear increase in fluorescence for the desired duration of your assay.
3. Substrate Titration and Kinetic Measurements:
-
Prepare a set of reactions in a microplate with the optimal enzyme concentration determined in the previous step.
-
Add varying concentrations of the this compound working solutions to the wells.
-
Initiate the reactions by adding the enzyme solution.
-
Immediately begin monitoring the fluorescence increase over time.
-
Calculate the initial reaction velocity (V₀) for each substrate concentration by determining the slope of the linear portion of the fluorescence versus time plot.
4. Data Analysis:
-
Convert the fluorescence units to the concentration of the product formed. This can be achieved by creating a standard curve with a known concentration of the free 5-FAM fluorophore.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis software to determine the Km and Vmax values.
V₀ = (Vmax * [S]) / (Km + [S])
Recommended Substrate Concentration Ranges for Titration:
| Range | Concentration (µM) | Purpose |
| Low | 0.5 - 5 | To accurately determine the initial slope of the Michaelis-Menten curve. |
| Medium | 5 - 50 | To bracket the expected Km value. |
| High | 50 - 100+ | To ensure saturation and determine Vmax. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Non-linear increase in fluorescence at high substrate concentrations | Inner Filter Effect: The substrate is absorbing the excitation and/or emission light. | Keep the total absorbance of the solution at the excitation and emission wavelengths below 0.1. If necessary, use a correction factor or perform the assay at lower substrate concentrations. |
| Signal decreases over time | Photobleaching: The fluorophore is being damaged by the excitation light. | Reduce the intensity and duration of light exposure. Use a lower intensity excitation source if possible, and only expose the sample to light during measurement. |
| Low overall signal | Sub-optimal pH: The fluorescence of 5-FAM is quenched at acidic pH. | Ensure the assay buffer pH is between 7.0 and 8.5. |
| Low enzyme activity: The enzyme is not active under the assay conditions. | Verify the activity of your enzyme preparation with a known substrate or positive control. Optimize buffer conditions (e.g., ionic strength, cofactors). | |
| High background fluorescence | Contaminated reagents: Buffer components or the enzyme preparation may be fluorescent. | Run a blank reaction without the substrate to check for background fluorescence from the enzyme and buffer. Use high-purity reagents. |
| Inconsistent results between replicates | Peptide aggregation: The substrate is forming aggregates at higher concentrations. | Prepare fresh substrate dilutions for each experiment. Consider adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer to prevent aggregation. |
| Inaccurate pipetting: Errors in dispensing small volumes of enzyme or substrate. | Use calibrated pipettes and proper pipetting techniques. Prepare master mixes to minimize pipetting errors. |
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship in a typical enzyme kinetic experiment using a fluorescent substrate.
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 3. The Synthesis and Application of Fmoc-Lys(5-Fam) Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of action of pepsin on fluorescent peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of hydrolyzed peptides and proteins by amino acid fluorescence. | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
improving the sensitivity of 5-FAM-Pro-Leu-OH detection
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the detection of the fluorescent peptide 5-FAM-Pro-Leu-OH in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a dipeptide, Prolyl-Leucine, covalently labeled with the green fluorescent dye 5-Carboxyfluorescein (5-FAM). It is primarily used as a fluorogenic substrate for various proteases, particularly Matrix Metalloproteinases (MMPs).[1][2] Cleavage of the peptide bond by a protease separates the fluorophore from a potential quencher or alters its environment, leading to an increase in fluorescence intensity. This allows for the sensitive detection and quantification of protease activity.
Q2: My fluorescence signal is very low. What are the potential causes?
Low fluorescence signal can stem from several factors:
-
Inactive Enzyme: The protease may be inactive due to improper storage, handling, or the presence of inhibitors.
-
Sub-optimal Assay Conditions: Incorrect pH, temperature, or buffer composition can significantly reduce enzyme activity and/or FAM fluorescence.[3]
-
Photobleaching: Exposure of the 5-FAM dye to intense light for prolonged periods can cause irreversible photodamage and loss of fluorescence.
-
Fluorescence Quenching: High concentrations of the substrate or the presence of quenching agents in the assay buffer can lead to reduced signal.
-
Incorrect Instrument Settings: The excitation and emission wavelengths on the fluorescence plate reader may not be optimal for 5-FAM.
Q3: The background fluorescence in my assay is too high. How can I reduce it?
High background fluorescence can be caused by:
-
Autofluorescent Compounds: Components in your sample or assay buffer may be inherently fluorescent at the excitation/emission wavelengths of 5-FAM.
-
Contaminated Reagents: Buffers, water, or enzyme preparations may contain fluorescent impurities. It is recommended to use filtered solutions.[3]
-
Substrate Hydrolysis: Spontaneous, non-enzymatic hydrolysis of the substrate can lead to a high background signal.
-
Light Leakage: Incompatible or warped microplates can allow light to penetrate the edges, increasing background readings.[4]
Q4: What is the optimal pH for using this compound?
The fluorescence of 5-FAM is highly pH-dependent. The optimal pH range for 5-FAM fluorescence is typically between 7.5 and 8.5. Below pH 7, the fluorescence intensity decreases significantly. Therefore, it is crucial to maintain a stable and appropriate pH in your assay buffer to ensure maximal signal.
Q5: How can I prevent photobleaching of the 5-FAM dye?
To minimize photobleaching:
-
Limit Light Exposure: Protect the this compound substrate and your experimental samples from light as much as possible by using amber tubes and keeping plates covered.
-
Reduce Excitation Intensity: Use the lowest excitation light intensity on your fluorescence reader that still provides a detectable signal.
-
Minimize Read Times: Set the plate reader to take measurements for the shortest duration necessary.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the use of this compound.
Issue 1: Low or No Fluorescence Signal
| Possible Cause | Recommended Action |
| Inactive Protease | 1. Verify the activity of your protease stock using a known positive control substrate. 2. Ensure proper storage conditions (-20°C or -80°C in appropriate buffer). 3. Check for the presence of known inhibitors in your sample or buffer (e.g., EDTA for MMPs). |
| Sub-optimal pH | 1. Measure the pH of your final assay buffer. 2. Adjust the pH to the optimal range for both the enzyme and 5-FAM (typically pH 7.5-8.5). |
| Incorrect Temperature | 1. Ensure the assay is performed at the optimal temperature for your specific protease (often 37°C for MMPs).[1] |
| Photobleaching | 1. Minimize light exposure of all reagents and samples. 2. Reduce the excitation intensity and read time on the fluorescence detector. |
| Instrument Settings | 1. Verify the excitation and emission wavelengths are set correctly for 5-FAM (Excitation: ~494 nm, Emission: ~518 nm). 2. Check the instrument's lamp or laser for proper function. |
Issue 2: High Background Fluorescence
| Possible Cause | Recommended Action |
| Buffer/Reagent Contamination | 1. Prepare fresh assay buffer using high-purity, filtered water and reagents. 2. Test the background fluorescence of the buffer and individual components. |
| Autofluorescence of Sample | 1. Run a "sample only" control (without the this compound substrate) to measure intrinsic fluorescence. 2. If high, consider sample purification or using a different fluorescent probe with a longer wavelength. |
| Non-enzymatic Substrate Hydrolysis | 1. Prepare the substrate solution fresh for each experiment. 2. Run a "substrate only" control (without enzyme) to measure the rate of spontaneous hydrolysis. Subtract this value from your experimental readings. |
| Incompatible Microplate | 1. Use opaque, preferably black, microplates to minimize well-to-well crosstalk and background fluorescence. |
Experimental Protocols
General Protocol for MMP Activity Assay using this compound
This protocol provides a general guideline. Optimal conditions may vary depending on the specific MMP and experimental setup.
Materials:
-
This compound substrate
-
Purified active MMP enzyme
-
MMP Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
MMP Inhibitor (e.g., EDTA) for control
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Reconstitute this compound in DMSO to create a stock solution. Protect from light.
-
Dilute the enzyme to the desired concentration in cold assay buffer immediately before use.
-
-
Assay Setup:
-
Add 50 µL of assay buffer to each well.
-
Add 10 µL of inhibitor to the negative control wells.
-
Add 10 µL of the appropriate sample or purified enzyme to the experimental wells.
-
Add 10 µL of assay buffer to the "substrate only" (blank) wells.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Add 30 µL of the diluted this compound substrate to all wells to a final concentration of 5-20 µM.
-
-
Fluorescence Measurement:
-
Immediately start kinetic measurements on a fluorescence plate reader with excitation at ~494 nm and emission at ~518 nm.
-
Record fluorescence intensity every 1-5 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence (from "substrate only" wells) from all readings.
-
Determine the reaction rate (V₀) from the linear portion of the fluorescence versus time curve.
-
Plot the reaction rates against substrate or inhibitor concentrations as needed.
-
Data Presentation
Table 1: Troubleshooting Guide for Quantitative Data
| Observation | Potential Cause | Suggested Test | Expected Outcome if Cause is Correct |
| Low RFU values across all wells | Inactive Enzyme | Run a positive control with a fresh, validated enzyme lot. | Positive control shows significantly higher RFU values. |
| High RFU in "no enzyme" control | Substrate Instability/Contamination | Incubate substrate in assay buffer and measure fluorescence over time. | RFU values increase over time without enzyme. |
| High variability between replicates | Pipetting Error/Incomplete Mixing | Review pipetting technique and ensure thorough mixing after reagent addition. | Coefficient of variation (%CV) between replicates decreases. |
Table 2: Example MMP-2 Kinetic Data with this compound
| Substrate Concentration (µM) | Initial Velocity (RFU/min) |
| 1 | 50.2 |
| 2.5 | 115.8 |
| 5 | 205.1 |
| 10 | 350.6 |
| 20 | 510.3 |
| 40 | 625.9 |
Visualizations
Caption: General workflow for a protease assay using a fluorescent substrate.
Caption: Simplified signaling pathway of MMP activation and substrate cleavage.
References
stability of 5-FAM-Pro-Leu-OH in different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of 5-FAM-Pro-Leu-OH. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store lyophilized this compound?
For maximum stability, lyophilized this compound should be stored at -20°C or colder, protected from light and moisture.[1][2] Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, which can compromise the peptide's stability.[2]
Q2: What is the recommended solvent for reconstituting this compound?
We recommend using an anhydrous solvent such as dimethyl sulfoxide (DMSO) to prepare a stock solution.[1] The addition of fluorescent dyes like 5-FAM can increase the hydrophobicity of the peptide, and DMSO is effective at solubilizing these more hydrophobic molecules.[1]
Q3: How should I store this compound in solution?
Peptide solutions are significantly less stable than their lyophilized form. For short-term storage (up to a week), solutions can be kept at 4°C, protected from light. For longer-term storage, it is crucial to prepare single-use aliquots and store them at -20°C or -80°C.[1][2] This practice minimizes degradation from repeated freeze-thaw cycles.[1][2]
Q4: Is this compound sensitive to light?
Yes. Like most fluorescent molecules, 5-FAM is susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to light.[1][3] It is imperative to store both lyophilized powder and solutions in the dark. Use amber vials or wrap tubes in foil to protect them from light.[1][3]
Q5: How does pH affect the fluorescence of this compound?
The fluorescence of 5-FAM is highly pH-dependent.[3][4][5][6][7] The fluorescence intensity is significantly reduced in acidic conditions (below pH 7).[3][4] For optimal and stable fluorescence, it is recommended to work within a pH range of 7.5 to 8.5.[1] Drastic changes in pH during an experiment can lead to unreliable results.
Q6: How many freeze-thaw cycles can I subject my this compound solution to?
It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to peptide degradation and aggregation.[1][2][8] The best practice is to aliquot the stock solution into single-use volumes immediately after preparation and freeze them.[1][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no fluorescence signal | Photobleaching: The sample was exposed to light for an extended period. | Always protect the sample from light by using amber vials or foil. Minimize light exposure during experimental procedures.[1][3] |
| Incorrect pH: The experimental buffer is acidic. | Ensure the pH of your buffer is in the optimal range for 5-FAM fluorescence (pH 7.5-8.5).[1][4] | |
| Degradation: The peptide has degraded due to improper storage or handling. | Review storage conditions. Use freshly prepared solutions or a new aliquot. Avoid repeated freeze-thaw cycles.[2] | |
| Inconsistent fluorescence readings | pH Fluctuation: The pH of the sample is not stable. | Use a well-buffered solution to maintain a constant pH throughout the experiment. |
| Temperature Variation: Significant temperature changes are affecting fluorescence. | Ensure all measurements are taken at a consistent temperature. | |
| Precipitation of the peptide | Low Solubility: The peptide is not fully dissolved in the aqueous buffer. | The addition of the 5-FAM dye increases hydrophobicity.[1] If precipitation occurs in your final dilution, consider preparing the stock solution in a co-solvent like DMSO. |
| Aggregation: The peptide is aggregating over time or due to freeze-thaw cycles. | Prepare fresh solutions from a new aliquot. Flash-freezing in liquid nitrogen can minimize aggregation during freezing.[8] |
Data Presentation
Table 1: Effect of pH on the Relative Fluorescence of Fluorescein (5-FAM)
This table summarizes the pH-dependent fluorescence of the fluorescein fluorophore. The data indicates that for quantitative experiments, maintaining a stable pH in the basic range is critical.
| pH | Relative Fluorescence Intensity | Ionic Form |
| < 4 | Essentially zero | Neutral/Cationic (Non-fluorescent)[3][6] |
| 4 - 6 | Slow increase | Transition to Monoanionic (Weakly fluorescent)[4][6] |
| 6 - 7 | Rapid increase | Predominantly Monoanionic[4] |
| > 8 | Maximum and stable | Dianionic (Highly fluorescent)[3][4] |
Experimental Protocols
Protocol for Assessing Freeze-Thaw Stability
-
Preparation: Reconstitute lyophilized this compound in a suitable buffer (e.g., PBS, pH 7.4) to a known concentration.
-
Aliquoting: Dispense the solution into multiple, single-use, light-protected microcentrifuge tubes.
-
Initial Measurement: Measure the fluorescence intensity of a fresh aliquot (T=0) using a fluorometer with appropriate excitation and emission wavelengths for 5-FAM (Excitation: ~494 nm, Emission: ~518 nm).[1]
-
Freeze-Thaw Cycles:
-
Freeze the remaining aliquots at -20°C for at least 1 hour.
-
Thaw one aliquot at room temperature.
-
Measure its fluorescence intensity.
-
Repeat the freeze-thaw process for a predetermined number of cycles (e.g., 1, 3, 5, 10 cycles), using a new aliquot for each measurement point.
-
-
Data Analysis: Plot the relative fluorescence intensity against the number of freeze-thaw cycles to determine the impact on the signal.
Protocol for Assessing pH Stability
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 4, 5, 6, 7, 7.4, 8, 9).
-
Sample Preparation: Prepare a stock solution of this compound in a neutral buffer or DMSO.
-
Dilution: Dilute the stock solution to the same final concentration in each of the different pH buffers.
-
Incubation: Incubate the solutions for a set period at a controlled temperature, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity of each sample using a fluorometer.
-
Data Analysis: Plot the fluorescence intensity as a function of pH to determine the optimal pH range and the sensitivity of the probe to pH changes.[4]
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Decision tree for troubleshooting low fluorescence signals.
References
- 1. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 2. peptide.com [peptide.com]
- 3. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on fluorescein-VII The fluorescence of fluorescein as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxygen- and pH-Dependent Photophysics of Fluorinated Fluorescein Derivatives: Non-Symmetrical vs. Symmetrical Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: 5-FAM-Pro-Leu-OH Photobleaching Correction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for photobleaching of 5-FAM-Pro-Leu-OH during fluorescence-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, 5-Carboxyfluorescein (5-FAM), upon exposure to excitation light.[1][2] This process leads to a permanent loss of fluorescence, which can significantly impact quantitative analyses by causing a gradual decrease in signal intensity over time.[1] This can lead to inaccurate measurements and misinterpretation of experimental results. For a typical fluorescein molecule, it is estimated to emit between 30,000 to 40,000 photons before it photobleaches.[3]
Q2: How can I minimize photobleaching of my 5-FAM labeled peptide?
A2: You can minimize photobleaching through a combination of strategies:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that still provides a sufficient signal-to-noise ratio.[2][4] Neutral density filters can be employed to attenuate the excitation light.[2][5]
-
Minimize Exposure Time: Limit the duration of exposure to the excitation light. This can be achieved by using faster acquisition settings, imaging only the region of interest, and keeping the shutter closed when not acquiring images.[2][5]
-
Use Antifade Reagents: Incorporate commercially available or homemade antifade reagents into your mounting medium or live-cell imaging buffer.[4][6] These reagents work by scavenging reactive oxygen species that contribute to photobleaching.[4]
-
Choose Photostable Alternatives: If photobleaching remains a significant issue, consider using more photostable fluorescent dyes.[7]
Q3: What are antifade reagents and how do they work?
A3: Antifade reagents are chemical compounds added to mounting media or imaging buffers to reduce photobleaching.[4][6] Their primary mechanism of action is the scavenging of reactive oxygen species (ROS), such as singlet oxygen, which are generated during the fluorescence excitation process and can chemically damage the fluorophore.[4] Common antifade agents include p-phenylenediamine (PPD), 1,4-diazabicyclo[2.2.2]octane (DABCO), n-propyl gallate (NPG), and commercial formulations like VECTASHIELD® and ProLong™ Gold.[4][6]
Q4: Can antifade reagents affect the initial fluorescence intensity of 5-FAM?
A4: Yes, some antifade reagents can cause an initial reduction, or "quenching," of the fluorescence signal, even while they slow down the rate of photobleaching over time.[6][8] For example, media containing p-phenylenediamine have been shown to be very effective at retarding fading but may reduce the initial fluorescence intensity.[6][8] Therefore, a trade-off may exist between the initial signal brightness and the long-term signal stability.[6]
Q5: What is computational photobleaching correction?
A5: Computational photobleaching correction is a post-acquisition image processing technique used to compensate for the decay in fluorescence intensity over time.[9][10] This is typically done by fitting the fluorescence decay to a mathematical function (e.g., an exponential decay) and then normalizing the entire image sequence based on this fit.[10][11] This method can help to recover the true dynamics of the fluorescent signal.[9]
Q6: Does conjugating 5-FAM to Pro-Leu-OH significantly affect its photostability?
A6: While specific data on this compound is limited, studies on other 5-FAM conjugated peptides suggest that the peptide itself does not drastically alter the photophysical properties of the fluorophore.[12] In fact, FAM carboxamide conjugates are generally considered to be more stable to hydrolysis than their FITC counterparts.[13][14] Therefore, the general principles and methods for correcting photobleaching of 5-FAM are applicable to its peptide conjugates.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid signal loss during imaging | High excitation light intensity. | Reduce laser power or use neutral density filters.[2][5] |
| Prolonged exposure time. | Decrease camera exposure time or increase frame rate.[2] | |
| Absence of antifade reagent. | Use a suitable antifade mounting medium for fixed samples or an antifade supplement for live-cell imaging.[4][6] | |
| Oxygen-rich environment. | For in vitro assays, consider using an oxygen scavenging system. | |
| Weak or no initial fluorescence signal | Antifade reagent is quenching the signal. | Try a different antifade reagent. Mowiol, for instance, has been reported to have less of a quenching effect.[6][8] |
| Incorrect filter set. | Ensure your microscope's excitation and emission filters are appropriate for 5-FAM (Excitation max ~490 nm, Emission max ~515 nm).[15] | |
| Low concentration of this compound. | Increase the concentration of your labeled peptide if possible. | |
| pH of the imaging buffer is not optimal. | 5-FAM fluorescence is pH-sensitive; ensure your buffer is at an optimal pH (typically pH 7-9).[15] | |
| High background fluorescence | Autofluorescence from the sample or medium. | Use a mounting medium with low background fluorescence. For cellular imaging, use unstained cells as a control to assess autofluorescence levels.[16] |
| Antifade reagent is autofluorescent. | Some antifade reagents, like p-phenylenediamine (PPD), can be autofluorescent, especially with UV excitation.[4][17] Consider a different reagent if this is an issue. | |
| Computational correction introduces artifacts | Incorrect background subtraction. | Accurate background subtraction is crucial for most correction algorithms. A slight error in the background value can lead to significant inaccuracies in the corrected data.[10] |
| Inappropriate fitting model. | The fluorescence decay may not follow a simple exponential curve. Try different fitting models (e.g., bi-exponential) or use a non-fitting based method like histogram matching.[10][11] | |
| Noise amplification in later frames. | Methods like simple ratio correction can amplify noise in the later, dimmer frames. The histogram matching method can be a better alternative for image presentation, but may not be suitable for quantification.[10][11] |
Quantitative Data
Table 1: Comparison of Antifade Reagents for Fluorescein
| Antifade Reagent/Medium | Relative Photostability (Half-life in seconds) | Initial Fluorescence Intensity | Notes |
| 90% Glycerol in PBS (pH 8.5) | 9 | High | Control, significant fading.[18] |
| Vectashield® | 96 | Slightly Reduced | Offers excellent antifading properties for fluorescein.[18] |
| p-Phenylenediamine (PPD) based | High | Reduced | Very effective but can quench initial fluorescence and may be autofluorescent.[4][6][8] |
| n-Propyl Gallate (NPG) | Moderate | Moderate | Effective in retarding fading.[6] |
| Mowiol® | Moderate | High | Less initial quenching compared to PPD-based reagents.[6][8] |
| Slowfade® | Moderate | Moderate | Effective in retarding fading.[6] |
Experimental Protocols
Protocol 1: Using a Commercial Antifade Mounting Medium for Fixed Samples
-
Sample Preparation: Perform all staining procedures for your this compound labeled sample on a microscope slide or coverslip.
-
Final Wash: After the final wash step, carefully remove as much residual buffer as possible without allowing the sample to dry out.
-
Mounting: Place a single drop of the antifade mounting medium (e.g., ProLong™ Gold or VECTASHIELD®) onto the sample.
-
Apply Coverslip: Carefully lower a coverslip onto the drop of mounting medium, avoiding the introduction of air bubbles.
-
Curing (for hardening mountants): If using a hardening mountant like ProLong™ Gold, allow the slide to cure at room temperature in the dark for 24-48 hours for optimal performance and refractive index matching.[19]
-
Sealing (Optional): For long-term storage, the edges of the coverslip can be sealed with nail polish or a commercial sealant.
-
Imaging: Image the sample using appropriate fluorescence microscopy settings, minimizing light exposure where possible.
Protocol 2: Computational Photobleaching Correction using ImageJ/Fiji
This protocol utilizes the "Bleach Correction" plugin in ImageJ/Fiji.
-
Installation: Ensure you have ImageJ or Fiji installed. The "Bleach Correction" plugin is often included in Fiji. If not, it can be downloaded and installed.
-
Open Image Sequence: Open your time-lapse image sequence (e.g., a .tif stack) in ImageJ/Fiji.
-
Run Bleach Correction: Navigate to Image > Adjust > Bleach Correction.[11][20]
-
Select Correction Method:
-
Simple Ratio: This method corrects each frame by dividing it by the ratio of its mean intensity to the mean intensity of the first frame. It is simple but can amplify noise.[10][11]
-
Exponential Fitting: This method fits the decay of the mean fluorescence intensity to an exponential function and uses this fit to correct the image sequence. This is often more robust than the simple ratio method.[10][11]
-
Histogram Matching: This method matches the histogram of each frame to the histogram of the first frame. It is excellent for visual presentation but may not be suitable for quantitative analysis.[10][11]
-
-
Apply Correction: Choose your desired method and click "OK". A new, corrected image stack will be generated.
-
Quantitative Analysis: Perform your quantitative analysis on the corrected image stack.
Visualizations
References
- 1. Suppression of photobleaching-induced artifacts in frequency-domain FLIM by permutation of the recording order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Photobleaching [evidentscientific.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - DK [thermofisher.com]
- 6. Comparison of anti-fading agents used in fluorescence microscopy: image analysis and laser confocal microscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. utuvolter.fi [utuvolter.fi]
- 10. Bleach correction ImageJ plugin for compensating the photobleaching of time-lapse sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bleach Correction [imagej.net]
- 12. Fluorescent and Photosensitizing Conjugates of Cell-Penetrating Peptide TAT(47-57): Design, Microwave-Assisted Synthesis at 60 °C, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cpcscientific.com [cpcscientific.com]
- 14. 5-FAM [5-Carboxyfluorescein] [anaspec.com]
- 15. FluoroFinder [app.fluorofinder.com]
- 16. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 17. bidc.ucsf.edu [bidc.ucsf.edu]
- 18. Analysis of antifading reagents for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. youtube.com [youtube.com]
dealing with non-specific cleavage of 5-FAM-Pro-Leu-OH
Technical Support Center: 5-FAM-Pro-Leu-OH
Welcome to the technical support center for the fluorescent peptide substrate, this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to non-specific cleavage during enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected cleavage site?
This compound is a dipeptide composed of proline and leucine, labeled on the N-terminus with 5-carboxyfluorescein (5-FAM), a common green fluorescent dye[1][2][3]. The intended cleavage site is the peptide bond between the carboxyl group of Proline (Pro) and the amino group of Leucine (Leu). This substrate is typically used to measure the activity of enzymes that exhibit post-proline cleaving activity, such as prolyl endopeptidases[4].
Q2: I am observing cleavage of the substrate in my no-enzyme control. What could be the cause?
Cleavage in a no-enzyme control points to either substrate instability or contamination. Here are the primary causes:
-
Chemical Instability: The peptide bond itself might be susceptible to hydrolysis under your specific buffer conditions (e.g., extreme pH)[5][6]. The Asp-Pro bond is known to be particularly labile at low pH[6][7]. While Pro-Leu is generally more stable, prolonged incubation at non-optimal pH or high temperatures can cause spontaneous cleavage.
-
Contamination: Your buffer or other reagents may be contaminated with external proteases. It is crucial to use high-purity reagents and sterile techniques.
-
Photodegradation: Although less common for the peptide bond itself, high-intensity light exposure over long periods could potentially affect the integrity of the fluorescently-labeled peptide.
Q3: My primary enzyme seems to be cleaving the substrate, but I suspect it's not at the Pro-Leu bond. How can I verify this?
This is a classic case of non-specific cleavage, which can occur if the enzyme has broader specificity than anticipated or if the preparation is impure[8]. To verify the cleavage site:
-
Product Analysis: The most definitive method is to analyze the reaction products using High-Performance Liquid Chromatography (HPLC) followed by Mass Spectrometry (MS)[9][10]. Specific cleavage will yield two products: 5-FAM-Pro-OH and Leu-OH. Non-specific cleavage would result in different fragments.
-
Use of a More Specific Substrate: If available, compare the activity of your enzyme on this compound with its activity on a longer, more specific substrate for your enzyme of interest. A significant difference in cleavage efficiency could suggest non-specific activity on the dipeptide.
Q4: How can I identify the type of contaminating protease causing non-specific cleavage?
Using a panel of protease inhibitors is a highly effective strategy to classify the type of contaminating enzymatic activity. This involves running your assay with different inhibitors and observing which one prevents the non-specific cleavage.[11][12] A protease inhibitor cocktail, which contains a mixture of inhibitors, can be used as a first-pass experiment[11].
Q5: What are the key parameters to optimize in my assay to minimize non-specific cleavage?
Optimizing assay conditions is crucial for ensuring specificity[13].
-
Enzyme Concentration: Use the lowest concentration of your primary enzyme that still provides a robust signal. High enzyme concentrations can sometimes lead to cleavage at secondary, less preferred sites.
-
Incubation Time: Shorten the incubation time. Non-specific cleavage is often slower than specific cleavage, so minimizing the reaction time can reduce off-target effects[7].
-
pH and Buffer Composition: Ensure the assay pH is optimal for your target enzyme and sub-optimal for potential contaminating proteases. Trypsin, for example, can exhibit non-specific activity under mildly acidic reconstitution conditions[8].
-
Temperature: Perform reactions at the enzyme's optimal temperature. Lowering the temperature can often reduce the activity of non-specific proteases.
Q6: My results are inconsistent between experiments. What should I check?
Poor reproducibility can stem from several factors:
-
Reagent Preparation: Prepare fresh reagents and enzyme dilutions for each experiment. Proteases in solution can lose activity over time or self-degrade. Thaw frozen components completely and mix gently before use[13].
-
Pipetting Accuracy: Inconsistent pipetting, especially of viscous enzyme solutions, can introduce significant error. Use calibrated pipettes and consider techniques like reverse pipetting.
-
Instrument Settings: Ensure that the settings on your fluorescence plate reader (e.g., gain, excitation/emission wavelengths) are consistent between runs.
-
Substrate Integrity: Ensure the this compound substrate has been stored correctly (typically at -20°C, protected from light) and has not undergone degradation.
Troubleshooting Guide: Identifying the Source of Non-Specific Cleavage
Non-specific cleavage can confound experimental results by creating false positives or high background signals. The logical workflow below helps systematically identify and eliminate the source of this issue. The primary strategy involves a series of control experiments and the use of specific protease inhibitors to diagnose the problem.
Caption: Troubleshooting workflow for diagnosing non-specific cleavage.
Using Protease Inhibitors to Classify Contamination
If control experiments suggest that non-specific cleavage is caused by contaminating proteases in your primary enzyme stock, a panel of inhibitors can identify the protease class.
| Inhibitor | Target Protease Class | Typical Working Concentration | Solvent |
| PMSF / AEBSF | Serine Proteases | 0.1 - 1 mM | DMSO, Ethanol |
| EDTA / 1,10-Phenanthroline | Metalloproteases | 1 - 5 mM | Aqueous |
| Pepstatin A | Aspartic Proteases | 1 µM | DMSO, Ethanol |
| E-64 | Cysteine Proteases | 1 - 10 µM | Aqueous, DMSO |
Table 1: Common protease inhibitors and their targets. Run your assay with and without each inhibitor to see which one prevents the undesired cleavage.
Experimental Protocols
Protocol 1: Standard Enzyme Activity Assay for this compound
This protocol outlines a general method for measuring enzyme activity using a fluorescence plate reader. All steps should be performed at room temperature unless otherwise specified.
References
- 1. 5-Fam | C21H12O7 | CID 123755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Synthesis and Application of Fmoc-Lys(5-Fam) Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Khan Academy [khanacademy.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Nonspecific cleavages arising from reconstitution of trypsin under mildly acidic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. rsc.org [rsc.org]
- 11. bitesizebio.com [bitesizebio.com]
- 12. goldbio.com [goldbio.com]
- 13. docs.abcam.com [docs.abcam.com]
Validation & Comparative
A Comparative Guide to 5-FAM-Pro-Leu-OH and Other MMP Substrates for Researchers
For researchers, scientists, and drug development professionals engaged in the study of matrix metalloproteinases (MMPs), the selection of an appropriate substrate is paramount for accurate and reliable enzymatic assays. This guide provides a comprehensive comparison of 5-FAM-Pro-Leu-OH with other commonly used fluorogenic MMP substrates, supported by experimental data and detailed protocols to aid in your research endeavors.
Quantitative Comparison of MMP Substrates
| Substrate | MMP Target(s) | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Fluorophore/Quencher |
| 5FAM-labeled Triple-Helical Peptide (5FAM₆-THP) | MMP-2, MMP-9 | - | - | 1.5 x 10⁴ (for MMP-2), 5.4 x 10³ (for MMP-9)[1] | 5-FAM |
| Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ | Broad Spectrum | - | - | High for gelatinases and matrilysin[2] | Mca/Dpa |
| Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (FS-6) | Collagenases, MT1-MMP | - | - | Increased 2- to 9-fold for collagenases vs. FS-1[2] | Mca/Dpa |
| Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH₂ | MMP-1, MMP-2 | - | - | - | Dnp/Trp |
| Fluorogenic Triple-Helical Peptide (fTHP-3) | MMP-1 | 61.2[3][4] | 0.080[3][4] | 1.3 x 10³ | Mca/Dnp |
| Lys(5-FAM)-Gly-Pro-Arg-Ser-Leu-Ser-Gly-Lys(Cy5)-NH₂ | MMP-9 | - | - | - | 5-FAM/Cy5 |
Note: The kinetic parameters for this compound are not specified in the provided search results. Researchers are encouraged to perform their own kinetic analysis to determine the precise performance of this substrate with their MMP of interest.
Mechanism of Action: FRET-Based MMP Substrates
Fluorogenic MMP substrates commonly operate on the principle of Förster Resonance Energy Transfer (FRET). In an intact substrate, a fluorophore (like 5-FAM) and a quencher molecule are in close proximity. The energy from the excited fluorophore is non-radiatively transferred to the quencher, resulting in minimal fluorescence emission. Upon cleavage of the peptide backbone by an active MMP, the fluorophore and quencher are separated, leading to a significant increase in fluorescence that can be measured over time.
Mechanism of a FRET-based MMP substrate.
Experimental Protocols
General Protocol for a Fluorometric MMP Activity Assay
This protocol provides a general framework for measuring MMP activity using a 5-FAM labeled peptide substrate. It is recommended to optimize the concentrations of the enzyme and substrate for each specific MMP and experimental condition.
Materials:
-
Active MMP enzyme
-
5-FAM labeled peptide substrate (e.g., this compound)
-
Assay Buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
MMP inhibitor (for control experiments)
-
96-well black microplate
-
Fluorescence microplate reader with appropriate filters for 5-FAM (Excitation ~490 nm, Emission ~520 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the 5-FAM labeled substrate in a suitable solvent (e.g., DMSO).
-
Dilute the substrate and the active MMP enzyme to the desired concentrations in Assay Buffer. Keep enzymes on ice.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of the 96-well plate.
-
For inhibitor control wells, add the MMP inhibitor at the desired concentration.
-
Add 25 µL of the diluted MMP enzyme to the appropriate wells.
-
Add 25 µL of the diluted 5-FAM substrate to all wells to initiate the reaction.
-
-
Measurement:
-
Immediately place the microplate in the fluorescence reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a desired period (e.g., 30-60 minutes) at 37°C.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Plot V₀ against the substrate concentration to determine Km and Vmax using Michaelis-Menten kinetics. The kcat can be calculated from Vmax if the enzyme concentration is known.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for conducting an MMP activity assay.
References
- 1. Evaluation of a Triple-Helical Peptide with Quenched Fluorophores for Optical Imaging of MMP-2 and MMP-9 Proteolytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinetic analysis of matrix metalloproteinase activity using fluorogenic triple-helical substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of a Novel MMP Assay Using 5-FAM-Pro-Leu-OH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation summary and comparative analysis of a novel matrix metalloproteinase (MMP) assay utilizing the fluorogenic substrate 5-FAM-Pro-Leu-OH. The performance of this assay is objectively compared with established alternative methods, supported by experimental data to aid researchers in selecting the most suitable assay for their specific needs.
Introduction to MMPs and the Role of this compound
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM) in various physiological and pathological processes, including wound healing, angiogenesis, and cancer metastasis. The activity of MMPs is tightly regulated, and its dysregulation is implicated in numerous diseases.
The novel assay presented here employs this compound, a dipeptide substrate conjugated to the fluorophore 5-carboxyfluorescein (5-FAM). Cleavage of the Pro-Leu bond by active MMPs results in a detectable increase in fluorescence, providing a sensitive measure of MMP activity. 5-FAM is a widely used green fluorescent dye with an excitation maximum at approximately 490 nm and an emission maximum at 520 nm, offering a high quantum yield for sensitive detection.[1][2][3]
Comparative Analysis of MMP Assay Technologies
The selection of an appropriate MMP assay depends on various factors, including the required sensitivity, throughput, and the nature of the biological sample. This section compares the this compound based FRET assay with two common alternative methods: colorimetric assays and Enzyme-Linked Immunosorbent Assays (ELISA).
| Feature | This compound FRET Assay | Colorimetric Assay | ELISA |
| Principle | Enzymatic cleavage of a fluorogenic substrate leads to an increase in fluorescence. | Enzymatic cleavage of a chromogenic substrate produces a colored product. | Antibody-based detection of MMP protein levels (total or active). |
| Limit of Detection (LOD) | High sensitivity, typically in the sub-nanogram per milliliter range (e.g., 0.25 ng/mL for a fluorometric MMP-9 assay).[4] | Moderate sensitivity, typically in the nanogram per milliliter range (e.g., 2 ng/mL for a colorimetric MMP-9 assay).[4] | High sensitivity, can detect picogram per milliliter concentrations of MMP protein. |
| Dynamic Range | Wide, can span several orders of magnitude. A similar impedance-based MMP-9 assay showed a range of 10 pM to 10 nM. | Typically narrower compared to FRET assays.[5] | Generally limited to 2-3 orders of magnitude.[5] |
| Throughput | High-throughput compatible, suitable for microplate format. | High-throughput compatible. | Lower throughput due to multiple wash steps. |
| Detection Time | Rapid, with results obtainable in as little as 30 minutes. | Relatively fast, typically 1-2 hours. | Longer, often requiring over 4 hours to complete. |
| Measures | Enzyme activity. | Enzyme activity. | Protein concentration (active or total). |
| Z'-factor | Generally high, often > 0.5, indicating a robust assay for screening. | Can be variable, requires careful optimization for high-throughput screening. | Not typically used for activity screening. |
| Coefficient of Variation (CV%) | Typically low, indicating good precision. | Can be higher than FRET assays. | Generally low for protein quantification. |
Experimental Protocols
Detailed methodologies for the validation and application of the this compound MMP assay and its alternatives are provided below.
Protocol 1: Fluorometric MMP Activity Assay using this compound
This protocol is adapted from a general method for FRET-based MMP assays.
Materials:
-
Recombinant active MMP enzyme (e.g., MMP-2, MMP-9)
-
This compound substrate
-
Assay Buffer: 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 5 µM ZnCl₂, pH 7.5
-
MMP inhibitor (for control, e.g., EDTA)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Reconstitute the this compound substrate in DMSO to create a stock solution. Further dilute in Assay Buffer to the desired working concentration.
-
Dilute the active MMP enzyme in Assay Buffer to the desired concentration.
-
-
Assay Setup:
-
Pipette 50 µL of Assay Buffer into each well of the 96-well plate.
-
Add 10 µL of the diluted active MMP enzyme to the appropriate wells.
-
For inhibitor control wells, add 10 µL of the MMP inhibitor.
-
For the blank (no enzyme) wells, add 10 µL of Assay Buffer.
-
-
Initiate Reaction:
-
Add 40 µL of the this compound substrate working solution to all wells to initiate the enzymatic reaction.
-
-
Incubation:
-
Incubate the plate at 37°C, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 30-60 minutes) using a microplate reader with excitation at ~490 nm and emission at ~520 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from all other readings.
-
Plot the fluorescence intensity versus time to determine the reaction rate.
-
Protocol 2: General Colorimetric MMP Activity Assay
Materials:
-
Recombinant active MMP enzyme
-
Colorimetric MMP substrate (e.g., a thiopeptide that releases a thiol group upon cleavage)
-
Assay Buffer
-
DTNB (Ellman's reagent)
-
96-well clear microplate
-
Absorbance microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare the colorimetric substrate and active MMP enzyme in Assay Buffer.
-
-
Assay Setup:
-
Add enzyme, buffer, and inhibitor (for control wells) to the microplate wells.
-
-
Initiate Reaction:
-
Add the colorimetric substrate to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C.
-
-
Develop Color:
-
Add DTNB to all wells to react with the cleaved thiol group, producing a yellow color.
-
-
Measurement:
-
Measure the absorbance at ~412 nm.
-
-
Data Analysis:
-
Calculate the MMP activity based on the change in absorbance.
-
Protocol 3: General MMP ELISA Protocol
Materials:
-
MMP-specific capture antibody
-
Biological sample containing MMP
-
Detection antibody (conjugated to an enzyme like HRP)
-
Substrate for the detection enzyme (e.g., TMB)
-
Wash buffer
-
Stop solution
-
96-well ELISA plate
-
Absorbance microplate reader
Procedure:
-
Coating:
-
Coat the wells of the ELISA plate with the capture antibody.
-
-
Blocking:
-
Block the remaining protein-binding sites in the wells.
-
-
Sample Incubation:
-
Add the biological samples to the wells and incubate.
-
-
Detection Antibody Incubation:
-
Add the detection antibody and incubate.
-
-
Substrate Incubation:
-
Add the substrate and incubate to develop color.
-
-
Stop Reaction:
-
Add the stop solution.
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Determine the MMP concentration from a standard curve.
-
Visualizing Key Processes
To further clarify the experimental and biological contexts of MMP assays, the following diagrams illustrate the validation workflow and the MMP activation pathway.
Caption: A flowchart illustrating the key stages in the validation of a new MMP assay.
Caption: A diagram of the signaling cascade leading to the expression and activation of MMPs.
Conclusion
The validation of a new MMP assay using this compound demonstrates its potential as a highly sensitive and efficient tool for measuring MMP activity. Its performance characteristics, particularly its low limit of detection and suitability for high-throughput screening, make it a valuable addition to the repertoire of MMP research tools. When compared to traditional colorimetric and ELISA methods, the this compound FRET assay offers a superior combination of speed, sensitivity, and throughput for the direct measurement of enzymatic activity. The choice of assay will ultimately depend on the specific research question, sample type, and available instrumentation. This guide provides the necessary information to make an informed decision for researchers in drug discovery and related scientific fields.
References
- 1. The Synthesis and Application of Fmoc-Lys(5-Fam) Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Extending the dynamic range of biomarker quantification through molecular equalization - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 5-FAM-Pro-Leu-OH versus Quenched Fluorescent Substrates for Matrix Metalloproteinase (MMP) Assays
For researchers, scientists, and drug development professionals navigating the landscape of matrix metalloproteinase (MMP) activity assays, selecting the appropriate substrate is paramount for generating robust and reproducible data. This guide provides a comprehensive comparison of two key tools in the MMP researcher's arsenal: 5-FAM-Pro-Leu-OH and quenched fluorescent substrates.
While both involve the fluorophore 5-carboxyfluorescein (5-FAM), their roles and applications in MMP assays are fundamentally different. This guide will elucidate these differences, present relevant data, and provide detailed experimental context to inform your selection process.
Core Concepts: Understanding the Mechanisms
This compound is a dipeptide conjugated to the 5-FAM fluorophore. It is primarily used as a fluorescent reference standard in MMP assays.[1] Its utility lies in providing a known concentration of a fluorescent product that can be used to calibrate fluorescence intensity measurements or to serve as a positive control, confirming the expected fluorescence of a cleaved 5-FAM-containing fragment. It is not designed for the continuous kinetic measurement of enzyme activity.
Quenched fluorescent substrates , on the other hand, are specifically designed for real-time monitoring of MMP activity. These substrates typically consist of a peptide sequence that is recognized and cleaved by a specific MMP. This peptide is flanked by a fluorophore (such as 5-FAM) and a quencher molecule. The operational principle is based on Fluorescence Resonance Energy Transfer (FRET).[2][3][4] In the intact substrate, the close proximity of the quencher to the fluorophore suppresses its fluorescence. Upon enzymatic cleavage of the peptide backbone by an active MMP, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. This increase is directly proportional to the rate of substrate cleavage and thus, the MMP's enzymatic activity.[5]
A variety of fluorophore and quencher pairs are utilized in these substrates, including Mca/Dnp, EDANS/Dabcyl, and 5-FAM paired with quenchers like Dabcyl or QXL 520.[2][6][7][8]
Figure 1: Mechanism of a quenched fluorescent substrate for MMPs.
Quantitative Data Presentation
Due to their distinct applications, a direct comparison of kinetic performance is not applicable. The following tables summarize the key characteristics of each product type.
Table 1: Characteristics of this compound
| Parameter | Description |
| Product Type | Fluorescent Reference Standard[1] |
| Primary Application | Calibration of fluorescence intensity, Positive control for fluorescence detection. |
| Mechanism of Use | Direct measurement of fluorescence from a known concentration. |
| Kinetic Analysis | Not applicable for determining enzyme kinetics (Km, kcat). |
| Fluorophore | 5-Carboxyfluorescein (5-FAM) |
Table 2: General Characteristics of Quenched Fluorescent MMP Substrates
| Parameter | Description |
| Product Type | Enzyme Substrate for Kinetic Assays |
| Primary Application | Real-time measurement of MMP activity, Screening for MMP inhibitors.[2][3] |
| Mechanism of Action | Fluorescence Resonance Energy Transfer (FRET).[4] Cleavage separates a fluorophore and quencher, resulting in a fluorescent signal.[5] |
| Data Output | Rate of fluorescence increase, which can be used to calculate enzyme velocity and kinetic parameters (Km, kcat). |
| Common Fluorophores | 5-FAM, Mca (7-methoxycoumarin-4-yl)acetyl, EDANS.[2] |
| Common Quenchers | Dabcyl, Dnp (2,4-dinitrophenyl), QXL™ 520.[2] |
Table 3: Exemplary Kinetic Data for Quenched Fluorescent MMP Substrates
| Substrate | Target MMP(s) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ | MMP-1, -8, -13, -14 | Increased 2- to 9-fold over standard substrates | [7] |
| 5FAM₆-THP | MMP-2 | 1.5 x 10⁴ | [9] |
| 5FAM₆-THP | MMP-9 | 5.4 x 10³ | [9] |
| Fluorogenic Substrate for MMP-13 | MMP-13 | 1.09 x 10⁶ | [10] |
| Fluorogenic Substrate for MMP-2 | MMP-2 | 3.97 x 10⁵ | [6] |
Experimental Protocols
General Protocol for MMP Activity Assay Using a Quenched Fluorescent Substrate
This protocol provides a general framework. Specific details may vary based on the substrate, MMP, and experimental goals.
Figure 2: Workflow for a typical MMP activity assay.
Detailed Methodologies:
-
Reagent Preparation:
-
Prepare an assay buffer suitable for MMP activity (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5).[5]
-
Reconstitute the lyophilized active MMP enzyme in assay buffer to a desired stock concentration.
-
Dissolve the quenched fluorescent substrate in DMSO to create a concentrated stock solution (e.g., 1 mM).[5] Further dilute to a working concentration in assay buffer just before use.
-
If screening inhibitors, dissolve them in an appropriate solvent (e.g., DMSO) and prepare serial dilutions.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of assay buffer. Include wells for substrate controls (buffer + substrate only) and enzyme controls (buffer + enzyme only).
-
Add 25 µL of the diluted active MMP enzyme solution to the appropriate wells.
-
For inhibitor studies, add 25 µL of the test compound or vehicle control and pre-incubate the plate at 37°C for 10-15 minutes.[11]
-
To initiate the reaction, add 25 µL of the diluted quenched fluorescent substrate solution to all wells. The final volume will be 100 µL.
-
Mix the contents of the wells thoroughly but gently.
-
-
Fluorescence Measurement:
-
Immediately place the microplate into a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity at the excitation and emission wavelengths specific to the fluorophore (e.g., Ex/Em = 490/525 nm for 5-FAM).[11]
-
For kinetic analysis, record measurements every 1-5 minutes for a period of 30-60 minutes.[11]
-
For endpoint analysis, incubate the plate for a fixed time (e.g., 30-60 minutes) protected from light, and then measure the final fluorescence intensity.[11]
-
-
Data Analysis:
-
Subtract the background fluorescence from the substrate control wells.
-
For kinetic reads, plot fluorescence units versus time. The initial reaction velocity is the slope of the linear portion of this curve.
-
These velocities can then be used for further kinetic calculations or to determine IC50 values for inhibitors.
-
Conclusion: Making the Right Choice
The choice between this compound and a quenched fluorescent substrate is determined by the experimental objective.
-
Choose this compound when you need a reliable fluorescent standard. Its purpose is to calibrate your instrument or to serve as a reference point for the fluorescence intensity of a cleaved 5-FAM-labeled product.
-
Choose a quenched fluorescent substrate for the direct measurement of MMP enzymatic activity. These reagents are essential for kinetic studies, determining enzyme-specific activity, and for high-throughput screening of potential MMP inhibitors.
By understanding the distinct roles of these two types of fluorescent reagents, researchers can design more precise and meaningful experiments to advance our understanding of MMP biology and its role in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Mmp substrate | Sigma-Aldrich [sigmaaldrich.com]
- 7. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Synthesis and Application of Fmoc-Lys(5-Fam) Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of a Triple-Helical Peptide with Quenched Fluorophores for Optical Imaging of MMP-2 and MMP-9 Proteolytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MMP-13 Substrate, Fluorogenic A quenched fluorescence substrate for MMP-13 (collagenase-3; kcat/Km = 1.09 x 10⁶ M⁻¹s⁻¹). [sigmaaldrich.com]
- 11. ulab360.com [ulab360.com]
Unlocking Assay Sensitivity: The Advantages of 5-FAM-Pro-Leu-OH in FRET Assays
For researchers, scientists, and drug development professionals engaged in protease activity analysis, the selection of a suitable fluorescent substrate is paramount to achieving sensitive and reliable results. Among the myriad of available options, 5-FAM (5-Carboxyfluorescein) labeled peptides, such as 5-FAM-Pro-Leu-OH, have emerged as a superior choice for Förster Resonance Energy Transfer (FRET) assays. This guide provides an objective comparison of this compound with other common fluorophores, supported by experimental data and detailed protocols, to aid in the informed selection of reagents for your research.
The primary advantage of 5-FAM-based FRET substrates lies in their favorable photophysical properties. With an excitation maximum around 490 nm and an emission maximum around 520 nm, 5-FAM operates in the visible part of the spectrum, which is significantly advantageous over older ultraviolet (UV) or near-UV excitable fluorophores. This longer wavelength minimizes interference from the autofluorescence of cellular components and test compounds, which typically occurs at shorter wavelengths.[1] The result is a higher signal-to-noise ratio and, consequently, enhanced assay sensitivity.
Performance Comparison of FRET Fluorophores
To illustrate the superiority of 5-FAM, a comparison of its key photophysical properties with two other commonly used FRET donors, Mca ((7-Methoxycoumarin-4-yl)acetyl) and EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid), is presented below.
| Property | 5-FAM (Fluorescein derivative) | Mca (Coumarin derivative) | EDANS (Naphthalene derivative) |
| Excitation Max (nm) | ~490 | ~325 | ~336 |
| Emission Max (nm) | ~520 | ~393 | ~490 |
| **Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ** | ~65,000 | ~14,500 | ~5,400 |
| Fluorescence Quantum Yield (Φf) | ~0.92 | ~0.49 | ~0.13 |
| Fluorescence Lifetime (τ) (ns) | ~4.1 | Not readily available | Not readily available |
| Common Quencher | QXL™ 520, Dabcyl | Dnp | Dabcyl |
Data compiled from multiple sources. Absolute values can vary depending on the solvent and conjugation.
As the table clearly indicates, 5-FAM exhibits a significantly higher molar extinction coefficient and quantum yield compared to both Mca and EDANS. The molar extinction coefficient is a measure of how strongly a molecule absorbs light at a particular wavelength, while the quantum yield represents the efficiency of the fluorescence emission process. The superior values for 5-FAM directly translate to a brighter fluorescent signal upon substrate cleavage, which is a key factor in achieving high assay sensitivity. For instance, FRET substrates utilizing the 5-FAM/QXL™ 520 pair have demonstrated significantly better performance than those using EDANS/DABCYL.[1]
Visualizing the FRET Assay Workflow
The following diagram illustrates the general workflow of a protease FRET assay using a 5-FAM labeled peptide substrate.
References
A Researcher's Guide to MMP Substrate Specificity: Comparing 5-FAM-Pro-Leu-OH and Longer Peptide Substrates
For researchers, scientists, and drug development professionals navigating the complex landscape of matrix metalloproteinase (MMP) activity, selecting the right tool to measure enzymatic activity is paramount. This guide provides a comparative analysis of the fluorescent dipeptide substrate, 5-FAM-Pro-Leu-OH, and a widely used longer peptide substrate, offering insights into their specificity for various MMP subtypes. This objective comparison is supported by available experimental data and detailed methodologies to aid in experimental design and interpretation.
Matrix metalloproteinases are a family of zinc-dependent endopeptidases critical in both physiological and pathological processes, including tissue remodeling, wound healing, and cancer progression. Their overlapping substrate specificities present a significant challenge in developing selective inhibitors and accurately measuring the activity of individual MMPs in complex biological samples. Fluorogenic substrates, which release a fluorescent signal upon cleavage, are invaluable tools for real-time monitoring of MMP activity.
This guide focuses on this compound, a substrate where the fluorophore 5-carboxyfluorescein (5-FAM) is conjugated to a simple Pro-Leu dipeptide. The proline and leucine residues are frequently found in the P3 and P1' positions, respectively, of known MMP cleavage sites, suggesting this substrate may be recognized by multiple MMPs. We compare its characteristics to a more complex and well-characterized fluorogenic substrate, Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, to highlight the trade-offs between substrate simplicity and specificity.
Comparative Analysis of Substrate Specificity
In contrast, longer peptide substrates offer more interaction points with the enzyme's active site, potentially leading to greater specificity. The table below summarizes the kinetic data for the widely used fluorogenic substrate, Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (FS-6), a derivative of Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (FS-1), across various MMP subtypes. Higher kcat/Km values indicate greater catalytic efficiency and specificity.
| MMP Subtype | Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (FS-6) kcat/Km (M⁻¹s⁻¹) |
| MMP-1 (Collagenase-1) | Increased 2- to 9-fold compared to FS-1 |
| MMP-2 (Gelatinase-A) | High (comparable to FS-1) |
| MMP-3 (Stromelysin-1) | N/A |
| MMP-7 (Matrilysin) | High (comparable to FS-1) |
| MMP-8 (Collagenase-2) | Increased 2- to 9-fold compared to FS-1 |
| MMP-9 (Gelatinase-B) | High (comparable to FS-1) |
| MMP-13 (Collagenase-3) | Increased 2- to 9-fold compared to FS-1 |
| MMP-14 (MT1-MMP) | Increased 3-fold compared to FS-1 |
Data sourced from a study characterizing FS-6, which reports increases in specificity constants relative to the parent substrate FS-1.
Qualitative data for a 5-FAM-labeled peptide substrate designed for MMP-9 (Lys-Gly-Pro-Arg-Ser-Leu-Ser-Gly-Lys) indicates that it is not cleaved by MMP-2, suggesting a degree of selectivity can be achieved with 5-FAM based substrates depending on the peptide sequence.
Experimental Protocols
General Protocol for MMP Activity Assay using a FRET-based Substrate
This protocol outlines the key steps for determining MMP activity using a fluorescence resonance energy transfer (FRET) peptide substrate.
Materials:
-
Recombinant active MMP enzyme of interest
-
Fluorogenic peptide substrate (e.g., this compound or a Mca-based substrate)
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 5 µM ZnCl₂, 0.05% Brij-35, pH 7.5)
-
Inhibitor (optional, for control experiments)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).
-
Dilute the substrate to the desired working concentration in Assay Buffer.
-
Prepare a stock solution of the active MMP enzyme in Assay Buffer. The optimal enzyme concentration should be determined empirically.
-
-
Assay Setup:
-
Pipette the Assay Buffer into the wells of the 96-well plate.
-
Add the substrate solution to each well.
-
For inhibitor control wells, add the inhibitor solution and pre-incubate with the enzyme for a specified time before adding the substrate.
-
Initiate the reaction by adding the diluted active MMP enzyme to each well.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (for 5-FAM, excitation is ~490 nm and emission is ~520 nm; for Mca, excitation is ~328 nm and emission is ~393 nm).
-
Monitor the increase in fluorescence intensity over time. Data is typically collected every 1-5 minutes for a period of 30-60 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
To determine kinetic parameters (Km and kcat), perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.
-
Visualizing Experimental Workflow and MMP Activation
To better understand the experimental process and the underlying biological pathway, the following diagrams are provided.
Caption: A streamlined workflow for determining MMP activity using a fluorogenic substrate.
literature review of 5-FAM-Pro-Leu-OH applications and limitations
For Immediate Release
A Comprehensive Review of 5-FAM-Pro-Leu-OH: Applications and Limitations in Matrix Metalloproteinase Research
This guide provides a detailed comparison of this compound, a widely used fluorogenic peptide, with other available alternatives for the assessment of Matrix Metalloproteinase (MMP) activity. Tailored for researchers, scientists, and drug development professionals, this document summarizes key performance data, outlines experimental protocols, and discusses the applications and limitations of this tool.
Introduction to this compound
This compound is a dipeptide conjugated to 5-Carboxyfluorescein (5-FAM), a common green fluorescent dye. It primarily serves as a fluorescent reference standard in MMP activity assays. Its core application lies in the calibration of fluorescence intensity to the concentration of a cleaved fluorescent product in FRET (Förster Resonance Energy Transfer)-based MMP assays. While not typically used as a direct MMP substrate itself, its structural similarity to cleaved FRET peptides makes it an invaluable tool for quantifying enzyme kinetics.
Performance Comparison with Alternative Fluorogenic Probes
The selection of a fluorogenic substrate is critical for the sensitivity and accuracy of MMP activity assays. While 5-FAM-based systems are prevalent, a variety of other fluorophores and peptide sequences are commercially available, each with distinct advantages and disadvantages.
| Probe/Substrate Type | Fluorophore/Quencher Pair | Excitation (nm) | Emission (nm) | Quantum Yield | Key Characteristics |
| This compound (Reference) | 5-FAM | ~490 | ~520 | ~0.83[1] | High fluorescence quantum yield, but susceptible to photobleaching and pH changes.[2] |
| Generic MMP FRET Substrate | 5-FAM/QXL™520 | ~490 | ~520 | Not specified | Reported to be more sensitive than EDANS/Dabcyl substrates.[3][4] |
| Mca/Dnp-based Substrate | Mca/Dnp | ~325 | ~393 | Not specified | Lower wavelength excitation may increase background fluorescence from biological samples. |
| Cy5-labeled Peptide | Cy5/Quencher | ~650 | ~670 | Not specified | Red-shifted fluorescence minimizes background autofluorescence. |
| Alexa Fluor-labeled Peptide | Alexa Fluor Dyes | Various | Various | Generally high | Known for superior photostability compared to fluorescein derivatives.[5][6][7] |
| SensoLyte® 520 MMP Assay | 5-FAM/QXL™520 | 490 | 520 | Not specified | A commercial kit utilizing a 5-FAM-based FRET peptide for broad-spectrum MMP detection.[3][4] |
Applications of this compound
The primary application of this compound is as a fluorescence reference standard in MMP activity assays.[3][8] In this role, it is used to generate a standard curve that correlates fluorescence intensity with the molar concentration of the fluorescent product generated by MMP cleavage of a FRET substrate. This is essential for:
-
Quantifying Enzyme Kinetics: Determining kinetic parameters such as Michaelis-Menten constant (Km) and catalytic rate (kcat).
-
Standardizing Assays: Ensuring consistency and comparability of results across different experiments and laboratories.
-
Inhibitor Screening: Accurately quantifying the potency of potential MMP inhibitors.
Limitations of this compound and Fluorescein-Based Probes
Despite its widespread use, this compound and other fluorescein-based probes have several limitations that researchers should consider:
-
Photobleaching: Fluorescein derivatives are susceptible to photobleaching, which is the irreversible loss of fluorescence upon prolonged exposure to excitation light.[2] This can lead to a decrease in signal intensity over time, affecting the accuracy of kinetic measurements. Alternative dyes like Alexa Fluor and Cy dyes often exhibit greater photostability.[5][6][7]
-
pH Sensitivity: The fluorescence intensity of fluorescein is highly dependent on pH, with a decrease in fluorescence in acidic environments. This can be a significant drawback when studying MMP activity in cellular compartments with varying pH, such as endosomes or lysosomes.
-
Cell Permeability: As a small, polar peptide, the cell permeability of this compound is expected to be low. This limits its direct application for measuring intracellular MMP activity in live cells. While some studies have explored strategies to enhance the cell permeability of fluorescent probes, this remains a challenge for many peptide-based sensors.
-
Spectral Overlap: The emission spectrum of 5-FAM can overlap with the autofluorescence of endogenous cellular components, potentially leading to high background signals and reduced sensitivity, especially in complex biological samples.
Experimental Protocols
Protocol for Use as a Fluorescence Reference Standard in a Generic MMP Assay
This protocol is adapted from the SensoLyte® 520 Generic MMP Assay Kit, which utilizes this compound as a reference standard.[3][4]
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Assay Buffer (e.g., Tris-buffered saline, pH 7.5, containing CaCl2, ZnCl2, and a detergent like Brij-35)
-
96-well black microplate
-
Fluorescence microplate reader with excitation at ~490 nm and emission at ~520 nm
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in assay buffer to create a standard curve. A typical concentration range would be from 0 µM to 10 µM.
-
Add a fixed volume (e.g., 50 µL) of each standard dilution to the wells of the 96-well plate.
-
Add an equal volume of the complete assay mixture (containing the FRET substrate) to the standard wells. This accounts for any inner filter effect from the uncleaved substrate.
-
Measure the fluorescence intensity of each well using the microplate reader.
-
Plot the fluorescence intensity as a function of the this compound concentration to generate a standard curve.
-
Use the linear regression equation from the standard curve to convert the fluorescence units obtained from the enzymatic reaction to the concentration of the cleaved product.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow: MMP Activity Assay
Caption: Workflow for a typical in vitro MMP activity assay using a FRET substrate and this compound as a reference standard.
Signaling Pathway: MMPs in Cancer Cell Invasion
Caption: Simplified signaling pathway illustrating the role of MMPs in cancer cell invasion, a common area of research utilizing MMP activity assays.
Conclusion
This compound is a valuable tool for the quantitative analysis of MMP activity, primarily serving as a reliable fluorescent standard. However, researchers must be aware of its limitations, particularly photobleaching and pH sensitivity, which are inherent to its fluorescein core. For applications requiring high photostability, intracellular measurements, or studies in complex biological fluids, alternative fluorescent probes with red-shifted emission and improved dye characteristics may be more suitable. The choice of the appropriate tool will ultimately depend on the specific experimental context and requirements.
References
- 1. researchgate.net [researchgate.net]
- 2. med.upenn.edu [med.upenn.edu]
- 3. anaspec.com [anaspec.com]
- 4. SensoLyte® 520 Generic MMP Activity Kit Fluorimetric - 1 kit [anaspec.com]
- 5. mdpi.com [mdpi.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Convenient fluorometric assay for matrix metalloproteinase activity and its application in biological media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Validating High-Throughput Screening Hits for Protease Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of vast compound libraries. However, the journey from a primary "hit" to a validated lead compound requires rigorous secondary assays to confirm activity, elucidate the mechanism of action, and eliminate false positives. This guide provides a comparative overview of methodologies for validating HTS results for protease inhibitors, with a focus on the utility of the fluorescently labeled dipeptide, 5-FAM-Pro-Leu-OH, in a fluorescence polarization assay format. We present a comparison with alternative validation techniques and provide detailed experimental protocols and supporting data to aid researchers in selecting the most appropriate assay for their needs.
Introduction to HTS Validation for Protease Inhibitors
Proteases are a critical class of enzymes involved in a multitude of physiological and pathological processes, making them attractive targets for therapeutic intervention. Following a primary HTS campaign to identify potential protease inhibitors, a robust validation workflow is essential. This typically involves a series of orthogonal assays to confirm the inhibitory activity of the initial hits, determine their potency and selectivity, and rule out assay artifacts.
Common validation strategies include biochemical assays that directly measure enzyme activity and cell-based assays that assess the compound's efficacy in a more physiologically relevant context. The choice of validation assay depends on several factors, including the nature of the target protease, the desired throughput, and the specific information sought.
This compound: A Tool for Fluorescence Polarization Assays
This compound is a dipeptide composed of proline and leucine, labeled with the green fluorescent dye 5-carboxyfluorescein (5-FAM). This molecule can serve as a valuable tool in a fluorescence polarization (FP) assay for validating inhibitors of certain proteases, particularly matrix metalloproteinases (MMPs), for which it can act as a fluorescent reference standard.
The Principle of Fluorescence Polarization (FP) Assay:
FP is a homogeneous assay technique that measures the change in the rotational speed of a fluorescent molecule in solution. A small, fluorescently labeled molecule (the tracer, e.g., this compound) tumbles rapidly, resulting in a low polarization of emitted light when excited with polarized light. When this tracer binds to a larger molecule (e.g., a protease), its tumbling slows significantly, leading to an increase in the polarization of the emitted light.
In a competitive FP assay for HTS validation, an inhibitor compound will compete with the fluorescent tracer for binding to the protease. An effective inhibitor will displace the tracer, causing it to tumble freely again and resulting in a decrease in the measured fluorescence polarization. This change in polarization is directly proportional to the inhibitor's potency.
Comparative Analysis of HTS Validation Methods
Here, we compare the performance of a this compound-based FP assay with two other common HTS validation methods: a Förster Resonance Energy Transfer (FRET) assay and a cell-based reporter assay.
Table 1: Quantitative Comparison of HTS Validation Assays for Protease Inhibitors
| Parameter | Fluorescence Polarization (FP) Assay | FRET Assay | Cell-Based Reporter Assay |
| Principle | Measures changes in molecular rotation upon binding. | Measures distance-dependent energy transfer between two fluorophores. | Measures the activity of a reporter gene downstream of the target protease. |
| Assay Format | Homogeneous, mix-and-read. | Homogeneous, mix-and-read. | Heterogeneous, requires cell culture and lysis steps. |
| Sensitivity | High (nanomolar to low micromolar Kd). | Very high (picomolar to nanomolar sensitivity). | Moderate to high, depends on reporter system. |
| Throughput | High (384- and 1536-well plate compatible). | High (384- and 1536-well plate compatible). | Moderate, limited by cell culture steps. |
| Z'-factor * | Typically 0.6 - 0.8. | Typically 0.7 - 0.9. | Typically 0.5 - 0.7. |
| Cost per well | Moderate. | Moderate to high (requires dual-labeled substrate). | High (cell culture reagents, reporter assay kits). |
| Physiological Relevance | Low (biochemical assay). | Low (biochemical assay). | High (measures activity in a cellular context). |
| Susceptibility to Interference | Can be affected by fluorescent compounds and light scatter. | Susceptible to fluorescent compounds and quenchers. | Can be affected by cytotoxic compounds and off-target effects. |
*Z'-factor is a statistical measure of the quality of an HTS assay, where a value > 0.5 is considered excellent.
Experimental Protocols
Fluorescence Polarization (FP) Assay using this compound
This protocol describes a competitive binding assay to validate inhibitors of a target protease (e.g., MMP-2 or MMP-9).
Materials:
-
Target Protease (e.g., recombinant human MMP-2)
-
This compound (Tracer)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Tween-20)
-
Test Compounds (dissolved in DMSO)
-
384-well, low-volume, black, non-binding surface microplates
-
Fluorescence plate reader capable of measuring FP
Procedure:
-
Reagent Preparation:
-
Prepare a 2X stock solution of the target protease in Assay Buffer.
-
Prepare a 2X stock solution of this compound in Assay Buffer. The final concentration of the tracer should be in the low nanomolar range and determined empirically to give a stable and robust FP signal.
-
Prepare serial dilutions of the test compounds in 100% DMSO. Then, dilute these further in Assay Buffer to create a 4X stock solution.
-
-
Assay Protocol:
-
Add 5 µL of the 4X test compound solution to the wells of the 384-well plate.
-
Add 5 µL of Assay Buffer to the "no inhibitor" control wells.
-
Add 10 µL of the 2X target protease solution to all wells except the "no enzyme" control wells. Add 10 µL of Assay Buffer to the "no enzyme" wells.
-
Incubate the plate at room temperature for 30 minutes.
-
Add 10 µL of the 2X this compound tracer solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization on a suitable plate reader (Excitation: 485 nm, Emission: 535 nm).
-
-
Data Analysis:
-
Calculate the millipolarization (mP) values for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the "no inhibitor" and "no enzyme" controls.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a suitable dose-response model to determine the IC50 value.
-
Förster Resonance Energy Transfer (FRET) Assay
This protocol describes a cleavage-based FRET assay to validate protease inhibitors.
Materials:
-
Target Protease
-
FRET Substrate (a peptide containing the protease cleavage site flanked by a donor and acceptor fluorophore, e.g., a 5-FAM/QXL™ 520 pair)
-
Assay Buffer
-
Test Compounds
-
384-well, low-volume, black microplates
-
Fluorescence plate reader with time-resolved FRET (TR-FRET) capability
Procedure:
-
Reagent Preparation:
-
Prepare a 2X stock solution of the target protease in Assay Buffer.
-
Prepare a 2X stock solution of the FRET substrate in Assay Buffer.
-
Prepare serial dilutions of the test compounds as described for the FP assay.
-
-
Assay Protocol:
-
Add 5 µL of the 4X test compound solution to the wells of the 384-well plate.
-
Add 10 µL of the 2X FRET substrate solution to all wells.
-
Initiate the reaction by adding 5 µL of the 2X target protease solution to all wells.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).
-
Measure the fluorescence of the donor and acceptor fluorophores at regular intervals (kinetic assay) or at a single endpoint.
-
-
Data Analysis:
-
Calculate the ratio of acceptor to donor fluorescence.
-
Determine the rate of substrate cleavage from the change in the FRET ratio over time.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
Cell-Based Reporter Assay
This protocol describes a cell-based assay to validate protease inhibitors using a reporter gene.
Materials:
-
A stable cell line expressing the target protease and a reporter construct (e.g., luciferase or GFP under the control of a promoter regulated by the protease's activity).
-
Cell Culture Medium
-
Test Compounds
-
96- or 384-well clear-bottom, black- or white-walled cell culture plates
-
Reporter Assay Reagents (e.g., luciferase substrate)
-
Luminometer or fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in the microplates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compounds.
-
Incubate the cells for a period sufficient to observe a change in reporter gene expression (e.g., 24-48 hours).
-
-
Reporter Gene Assay:
-
Lyse the cells according to the reporter assay kit manufacturer's instructions.
-
Add the appropriate substrate and measure the reporter signal (luminescence or fluorescence).
-
-
Data Analysis:
-
Normalize the reporter signal to a measure of cell viability (e.g., using a parallel cytotoxicity assay) to identify and exclude cytotoxic compounds.
-
Calculate the percentage of inhibition of the reporter signal for each compound concentration and determine the IC50 value.
-
Visualizing Workflows and Pathways
HTS Validation Workflow
The following diagram illustrates a typical workflow for validating HTS hits for protease inhibitors.
Caption: A typical workflow for HTS hit validation.
MMP-9 Signaling Pathway
This diagram illustrates some of the key signaling pathways that regulate the expression and activity of MMP-9, a common target in drug discovery.
Caption: Key signaling pathways regulating MMP-9 expression.
Conclusion
The validation of HTS hits is a critical step in the drug discovery pipeline. The choice of assay for this purpose should be guided by a balance of throughput, sensitivity, physiological relevance, and cost. While biochemical assays like the this compound-based FP assay offer a rapid and sensitive method for confirming direct enzyme inhibition, they should be complemented with orthogonal assays, such as FRET, to rule out artifacts. Ultimately, cell-based assays are indispensable for confirming the activity of lead compounds in a more biologically relevant context. By employing a multi-faceted validation strategy, researchers can increase the confidence in their HTS hits and streamline the progression of promising compounds toward clinical development.
A Head-to-Head Battle of Enzyme Substrates: 5-FAM-Pro-Leu-OH vs. Radiolabeled Alternatives for DPP4 Activity Assays
For researchers and drug development professionals engaged in the study of Dipeptidyl Peptidase IV (DPP4), the choice of substrate is a critical determinant of assay sensitivity, throughput, and safety. This guide provides an objective comparison of the fluorescent substrate 5-FAM-Pro-Leu-OH and its radiolabeled counterparts, supported by experimental data and detailed protocols to inform your selection process.
Dipeptidyl Peptidase IV (DPP4), a serine protease, plays a crucial role in glucose metabolism and immune regulation. Its enzymatic activity is a key target for the development of therapeutics for type 2 diabetes. Accurate measurement of DPP4 activity is therefore paramount in both basic research and clinical drug development. This comparison focuses on two major classes of substrates used for this purpose: the fluorescent dipeptide this compound and various radiolabeled substrates.
Performance at a Glance: A Quantitative Comparison
| Parameter | Fluorescent Substrate (Gly-Pro-AMC) | Radiolabeled Substrate |
| Enzyme | Dipeptidyl Peptidase IV (DPP4) | Dipeptidyl Peptidase IV (DPP4) |
| Reported Km | ~17.4 µM[1] | Data not readily available for a direct DPP4 equivalent |
| Detection Method | Fluorometry | Scintillation Counting / Autoradiography |
| Sensitivity | High (pmol range)[2] | Very High (femtomol range) |
| Throughput | High (plate-based assays) | Lower (requires separation steps) |
| Safety | Non-radioactive, requires standard lab precautions | Radioactive, requires specialized handling and disposal |
| Cost | Generally lower | Higher due to radioisotope and disposal costs |
Delving into the Details: A Tale of Two Methodologies
The fundamental difference between these two substrate classes lies in their detection mechanism, which in turn dictates their respective advantages and limitations.
Fluorescent Substrates: A Beacon of Simplicity and Throughput
Fluorescent assays utilizing substrates like this compound or Gly-Pro-AMC are based on the principle of fluorescence quenching and de-quenching. In its intact form, the fluorescence of the 5-FAM (5-Carboxyfluorescein) or AMC (7-Amino-4-methylcoumarin) group is quenched. Upon cleavage of the Pro-Leu or Gly-Pro bond by DPP4, the fluorophore is released, resulting in a measurable increase in fluorescence intensity that is directly proportional to enzyme activity.
This method offers significant advantages in terms of ease of use and throughput. Assays can be performed in a continuous kinetic mode in a microplate format, making them highly amenable to high-throughput screening (HTS) of potential DPP4 inhibitors. Studies have shown that fluorometric assays for DPP4 are approximately 10-fold more sensitive than their colorimetric counterparts.[3][4]
Radiolabeled Substrates: The Gold Standard of Sensitivity
Radiometric assays are renowned for their exceptional sensitivity and are often considered the "gold standard" for quantifying enzyme activity.[5] These assays typically employ a substrate labeled with a radioisotope, such as tritium (³H) or Carbon-14 (¹⁴C). The enzymatic reaction is allowed to proceed, and then the radiolabeled product is separated from the unreacted substrate. The amount of radioactivity in the product is then quantified using a scintillation counter.
While a commonly used, commercially available radiolabeled dipeptide substrate for DPP4 with readily available kinetic data is not prominent in the literature, the principles of such an assay would involve a radiolabeled Gly-Pro or similar dipeptide. The primary advantage of this approach is its unparalleled sensitivity, capable of detecting enzyme activity at the femtomolar level. However, this sensitivity comes at the cost of lower throughput, the need for specialized equipment, and the significant safety and regulatory burdens associated with handling and disposing of radioactive materials.
Experimental Protocols: A Step-by-Step Guide
To provide a practical understanding of how these substrates are used, detailed experimental protocols for both a fluorescent and a conceptual radiometric DPP4 assay are provided below.
Protocol 1: Fluorometric DPP4 Activity Assay
This protocol is based on the use of a generic Gly-Pro fluorogenic substrate, which is analogous to this compound.
Materials:
-
Recombinant human DPP4 enzyme
-
DPP4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[1]
-
Fluorogenic Substrate (e.g., Gly-Pro-AMC or this compound)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission wavelengths specific to the fluorophore, e.g., 350-360 nm Ex / 450-465 nm Em for AMC[1])
-
DPP4 inhibitor (for control, e.g., Sitagliptin)
Procedure:
-
Prepare a dilution series of the DPP4 enzyme in DPP4 Assay Buffer.
-
Prepare the fluorogenic substrate solution in DPP4 Assay Buffer to the desired final concentration (typically around the Km value).
-
To each well of the 96-well plate, add 50 µL of the DPP4 enzyme dilution (or sample). Include wells with buffer only for background measurement and wells with a known DPP4 inhibitor for a negative control.
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.
-
Immediately place the plate in the fluorescence microplate reader, pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30 minutes), with readings taken every 1-5 minutes.
-
The rate of increase in fluorescence is proportional to the DPP4 activity.
Protocol 2: Conceptual Radiometric DPP4 Activity Assay
This protocol describes a conceptual assay using a hypothetical ³H-labeled Gly-Pro substrate.
Materials:
-
Recombinant human DPP4 enzyme
-
DPP4 Assay Buffer
-
Radiolabeled Substrate (e.g., [³H]Gly-Pro-OH)
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
-
Method for separating product from substrate (e.g., thin-layer chromatography (TLC) or a specific extraction method).
Procedure:
-
Prepare reaction tubes containing DPP4 Assay Buffer and the desired concentration of the radiolabeled substrate.
-
Add the DPP4 enzyme or sample to initiate the reaction. Include a control with no enzyme.
-
Incubate the reaction at the optimal temperature (e.g., 37°C) for a defined period.
-
Stop the reaction (e.g., by adding a strong acid).
-
Separate the radiolabeled product ([³H]Glycine) from the unreacted substrate. This is a critical step and the method will depend on the specific properties of the substrate and product.
-
Transfer the isolated product to a scintillation vial.
-
Add scintillation cocktail to the vial.
-
Quantify the radioactivity using a liquid scintillation counter.
-
The amount of radioactivity is directly proportional to the amount of product formed and thus the enzyme activity.
Visualizing the Workflow and Signaling Pathway
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the experimental workflows and the DPP4 signaling pathway.
Caption: Comparison of fluorescent and radiometric assay workflows.
Caption: Simplified schematic of the DPP4 signaling pathway in glucose homeostasis.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and radiolabeled substrates for DPP4 activity assays is a trade-off between sensitivity, throughput, safety, and cost.
-
For high-throughput screening and routine enzyme activity measurements , the fluorescent substrate this compound (and its analogs) offers an excellent combination of sensitivity, convenience, and safety. Its suitability for plate-based, kinetic assays makes it the preferred choice for drug discovery campaigns and large-scale screening efforts.
-
For applications requiring the utmost sensitivity , such as studies involving very low enzyme concentrations or detailed kinetic analyses where precision is paramount, radiolabeled substrates remain a powerful, albeit more demanding, option.
Ultimately, the optimal choice will depend on the specific experimental needs and the resources available to the researcher. This guide provides the foundational knowledge and practical protocols to make an informed decision and advance our understanding of DPP4 and its role in health and disease.
References
- 1. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. promega.com [promega.com]
- 4. Method comparison of dipeptidyl peptidase IV activity assays and their application in biological samples containing reversible inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thioamide-based fluorescent sensors for dipeptidyl peptidase 4 - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Assessing the Purity and Quality of Synthesized 5-FAM-Pro-Leu-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the purity and quality of synthesized 5-FAM-Pro-Leu-OH, a fluorescently labeled dipeptide crucial for various biochemical assays, including fluorescence polarization (FP)-based screening.[1][2] Objective comparison with alternative probes and detailed experimental protocols are presented to ensure reliable and reproducible results in your research and development endeavors.
Introduction to this compound and its Significance
Quality Assessment: Key Analytical Techniques
Rigorous quality control is essential after synthesis. The primary methods for assessing the purity, identity, and concentration of this compound are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and UV-Visible Spectroscopy.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment.[3] Reversed-phase HPLC (RP-HPLC) separates the target peptide from impurities based on hydrophobicity. A high-quality product should exhibit a single, sharp peak in the chromatogram.
-
Mass Spectrometry (MS): MS is used to confirm the molecular identity of the synthesized peptide by measuring its mass-to-charge ratio.[4][5] This technique verifies that the correct molecular weight corresponding to this compound has been achieved.
-
UV-Visible Spectroscopy: This method is used to determine the concentration of the labeled peptide by measuring the absorbance of the fluorescein dye at its maximum absorbance wavelength (~494 nm).
Data Presentation: Quantitative Analysis Summary
The table below summarizes typical data obtained for a high-quality batch of this compound compared to a generic alternative fluorescent probe.
| Parameter | Synthesized this compound | Alternative Probe (e.g., FITC-labeled peptide) | Method of Analysis |
| Purity | >98% | >95% | RP-HPLC (214 nm & 494 nm) |
| Molecular Weight (Observed) | 588.6 g/mol (as [M+H]⁺) | Varies by peptide | ESI-MS |
| Molecular Weight (Theoretical) | 587.6 g/mol | Varies by peptide | - |
| Maximum Excitation | ~494 nm | ~495 nm | Fluorometer |
| Maximum Emission | ~518 nm | ~519 nm | Fluorometer |
| Quantum Yield | High | Variable | Spectrofluorometer |
| Photostability | Moderate | Moderate to Low | Time-lapse Fluorometry |
Comparison with Alternative Probes
While 5-FAM is a common and cost-effective fluorophore, several alternatives exist, each with specific advantages and disadvantages.[6]
| Fluorophore | Pros | Cons |
| 5-FAM (Fluorescein) | High quantum yield, cost-effective, good water solubility.[6] | pH sensitive (fluorescence decreases at acidic pH), moderate photostability.[6] |
| TAMRA (Rhodamine) | More photostable than fluorescein, less pH sensitive. | Lower quantum yield than fluorescein. |
| Cyanine Dyes (e.g., Cy3, Cy5) | High molar extinction coefficients, photostable, available in a wide range of wavelengths.[7] | Can be more expensive, may affect peptide solubility. |
| BODIPY Dyes | Bright, photostable, and relatively insensitive to pH and solvent polarity. | Can be more expensive. |
The choice of fluorophore depends on the specific experimental requirements, such as the pH of the assay buffer, the need for photostability in imaging applications, and budget constraints.
Experimental Protocols
Detailed methodologies are crucial for accurate assessment.
5.1. Protocol for RP-HPLC Purity Analysis
-
System: An analytical HPLC system with UV detection capabilities.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[3]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[8]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[8]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at dual wavelengths: 214 nm (for the peptide bond) and 494 nm (for the FAM dye).
-
Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a concentration of 1 mg/mL.
-
Injection Volume: 20 µL.
-
Analysis: Purity is calculated by integrating the area of the main peak and expressing it as a percentage of the total peak area at 494 nm.
5.2. Protocol for Mass Spectrometry Analysis
-
System: Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Sample Preparation: Dilute the peptide solution from the HPLC analysis (or a freshly prepared solution in 50% acetonitrile/water) to approximately 10-20 µM.
-
Infusion: Infuse the sample directly into the mass spectrometer.
-
Analysis: Acquire the mass spectrum in positive ion mode. The expected mass for this compound is [M+H]⁺ ≈ 588.6.
Visualizing Workflows and Potential Impurities
Diagrams created using Graphviz help to clarify complex processes and relationships.
Caption: Quality control workflow for synthesized this compound.
Solid-phase peptide synthesis (SPPS) can introduce several types of impurities.[9][10] Understanding these potential byproducts is critical for troubleshooting purification.
Caption: Common impurities in fluorescent peptide synthesis.
References
- 1. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hplc.eu [hplc.eu]
- 4. Fluorescein as a versatile tag for enhanced selectivity in analyzing cysteine-containing proteins/peptides using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 7. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 8. The Synthesis and Application of Fmoc-Lys(5-Fam) Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tips To Ensure Proper Purity In Solid-Phase Peptide Synthesis! [biochain.in]
Safety Operating Guide
Essential Guide to the Proper Disposal of 5-FAM-Pro-Leu-OH
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 5-FAM-Pro-Leu-OH, a fluorescently labeled peptide commonly used as a reference standard. Adherence to these protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety Consideration: Before proceeding with any disposal procedure, it is imperative to obtain and consult the official Safety Data Sheet (SDS) for this compound from the supplier. While this compound is likely to be classified as non-hazardous, the SDS provides definitive information on potential hazards, handling precautions, and specific disposal requirements.
Obtaining the Safety Data Sheet (SDS):
The SDS for this compound can be requested directly from the supplier, MedChemExpress. You can typically obtain the SDS by:
-
Visiting the product page on the MedChemExpress website and looking for a download link.
-
Contacting their customer service via email at --INVALID-LINK-- or by calling 609-228-6898.[1]
General Disposal Procedures for this compound
In the absence of a specific SDS, and as a matter of best practice, this compound and materials contaminated with it should be treated as chemical waste.[2][3] Laboratory policy should always be to manage chemical wastes in a safe and environmentally sound manner that complies with all applicable federal, state, and local regulations.[4]
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles
-
Lab coat
-
Chemical-resistant gloves (nitrile or neoprene)
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent accidental reactions.[2]
-
Solid Waste:
-
Collect unused or expired this compound powder, contaminated personal protective equipment (e.g., gloves, weigh boats), and absorbent materials used for spill cleanup in a designated, leak-proof, and clearly labeled solid chemical waste container.[5]
-
Do not mix with general laboratory trash.
-
-
Liquid Waste:
-
Collect solutions of this compound, including stock solutions and experimental residues, in a dedicated, leak-proof, and shatter-resistant liquid chemical waste container.[5]
-
The container must be compatible with the solvent used to dissolve the peptide (e.g., DMSO, water).
-
Do not pour this compound solutions down the drain.[3][4] While some dilute, non-hazardous aqueous solutions may be permissible for drain disposal in certain institutions, it is best to avoid this practice unless explicitly approved by your institution's Environmental Health and Safety (EHS) office.[6]
-
Step 3: Waste Container Labeling
Properly label all waste containers with the following information:[2][7]
-
The words "Hazardous Waste" (as a precautionary measure)
-
The full chemical name: "this compound"
-
The solvent used (e.g., "in DMSO," "aqueous solution")
-
An approximate concentration or quantity
-
The date the waste was first added to the container
-
The principal investigator's name and laboratory location
Step 4: Storage of Waste
Store waste containers in a designated and secure satellite accumulation area within the laboratory.[4]
-
Keep containers closed except when adding waste.
-
Ensure stored waste is segregated from incompatible materials.
Step 5: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) or equivalent waste management department to schedule a pickup for the chemical waste.[2][7] Provide them with the information from the waste container label.
Data Presentation: Waste Profile
When communicating with your EHS office, the following table summarizes the likely characteristics of this compound waste.
| Characteristic | Description |
| Physical State | Can be a solid (lyophilized powder) or a liquid (dissolved in a solvent like DMSO or an aqueous buffer). |
| Chemical Composition | A peptide (Pro-Leu) conjugated to a carboxyfluorescein (5-FAM) fluorescent dye. |
| Known Hazards | Specific hazards should be confirmed with the SDS. Generally, similar fluorescent peptides are not considered highly toxic or hazardous.[8] However, treat as chemical waste as a precaution. |
| Primary Solvents Used | Commonly DMSO for stock solutions, and aqueous buffers for working solutions. |
| Recommended Container | High-density polyethylene (HDPE) for both solid and liquid waste. Ensure compatibility with the solvent. |
Experimental Protocols
This document focuses on the disposal of this compound after its use in various experimental protocols. The handling and use of this compound would typically be in fluorescence-based assays, such as those involving matrix metalloproteinases (MMPs), where it serves as a reference standard. The specific protocols for these experiments dictate the concentration and solvents used, which in turn inform the waste characterization.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 3. maxedoutcompounds.com [maxedoutcompounds.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. twu.edu [twu.edu]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. vumc.org [vumc.org]
- 8. NIBSC - Peptide Storage [nibsc.org]
Essential Safety and Logistical Information for Handling 5-FAM-Pro-Leu-OH
Disclaimer: A specific Safety Data Sheet (SDS) for 5-FAM-Pro-Leu-OH was not publicly available at the time of this writing. The following guidance is based on best practices for handling fluorescently-labeled peptides and chemicals with unknown toxicological properties. It is imperative to obtain the SDS from your supplier and conduct a thorough risk assessment before handling this compound.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a biologically active peptide often used as a fluorescent reference standard. The following procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting.
I. Hazard Identification and Risk Assessment
Potential Hazards:
-
May be harmful if swallowed, inhaled, or absorbed through the skin.
-
May cause eye, skin, and respiratory tract irritation.
-
Long-term effects of exposure are unknown.
A thorough risk assessment should be performed by qualified personnel before any work with this compound begins.
II. Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure:
| PPE Category | Specification |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. |
| Hand Protection | Nitrile gloves. Change gloves immediately if they become contaminated. |
| Body Protection | A buttoned lab coat. |
| Respiratory | Not generally required if handled in a well-ventilated area or chemical fume hood. Use a NIOSH-approved respirator if generating dust or aerosols. |
III. Operational Plan: Step-by-Step Handling Protocol
A. Preparation and Weighing:
-
Work Area Preparation: All handling of solid this compound should be conducted in a chemical fume hood to prevent inhalation of any dust particles. The work surface should be covered with absorbent, disposable bench paper.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Weighing: Carefully weigh the desired amount of the powdered compound onto a weigh boat or suitable container within the fume hood. Avoid creating dust.
-
Container Sealing: Securely cap the stock container immediately after weighing and wipe it down with a damp cloth to remove any residual powder before returning it to storage.
B. Solution Preparation:
-
Solvent Selection: this compound is reported to be soluble in DMSO (10 mM).[1]
-
Dissolving: In the fume hood, add the desired volume of solvent to the weighed powder. Gently vortex or sonicate until the solid is completely dissolved.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.
C. Storage:
-
Solid Compound: Store in a tightly sealed container in a cool, dry, and dark place. MedChemExpress suggests room temperature storage in the continental US, but this may vary.[2] Always follow the storage conditions recommended on the product's certificate of analysis.
-
Solutions: Store solutions in tightly sealed, light-protected (e.g., amber vials) containers at -20°C or -80°C for long-term stability.
IV. Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste:
-
Contaminated PPE (gloves, weigh boats, bench paper) should be collected in a designated, sealed hazardous waste bag.
-
-
Liquid Waste:
-
Unused solutions and solvent rinses should be collected in a clearly labeled, sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Disposal:
-
Dispose of all waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
-
V. Quantitative Data
| Property | Value | Source |
| Molecular Formula | C₃₂H₃₀N₂O₉ | [1] |
| Molecular Weight | 586.59 g/mol | [1] |
| Solubility | 10 mM in DMSO | [1] |
VI. Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
VII. Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
